Maytansinoid DM4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C39H56ClN3O10S |
|---|---|
Molekulargewicht |
794.4 g/mol |
IUPAC-Name |
[(16E,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-27(50-11)39(48)21-29(52-35(47)41-39)37(5,6)34-38(7,53-34)28(51-33(46)23(2)42(8)30(44)15-16-36(3,4)54)20-31(45)43(9)25-18-24(17-22)19-26(49-10)32(25)40/h12-14,18-19,23,27-29,34,48,54H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12-,22-13+ |
InChI-Schlüssel |
SVVGCFZPFZGWRG-CMGUSREGSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Maytansinoid DM4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maytansinoid DM4, a potent microtubule-targeting agent, has emerged as a critical payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides a comprehensive overview of the core mechanism of action of DM4, detailing its molecular interactions, cellular consequences, and the intricacies of its application within ADCs. This document synthesizes quantitative data, provides detailed experimental protocols for key assays, and includes visualizations of critical pathways and workflows to serve as a valuable resource for researchers in oncology and drug development.
Introduction: The Role of DM4 in Targeted Cancer Therapy
Maytansinoids are a class of highly cytotoxic agents originally isolated from the plant Maytenus ovatus.[1][2] Their potent anti-mitotic activity, which is up to 1000 times greater than conventional chemotherapeutics like doxorubicin, made them promising anticancer agents.[1][2] However, their systemic toxicity limited their therapeutic window in early clinical trials. The advent of ADCs has provided a mechanism to selectively deliver maytansinoids, such as the synthetic derivative DM4, to tumor cells, thereby enhancing their therapeutic index.[1][2]
DM4 is a thiol-containing maytansinoid specifically designed for conjugation to antibodies via various linker technologies.[3] Its high cytotoxicity, combined with its suitability for chemical modification, has made it a payload of choice in numerous ADCs currently in clinical development.[2] Understanding the precise mechanism of action of DM4 is paramount for the rational design and optimization of these next-generation cancer therapeutics.
Core Mechanism of Action: Microtubule Disruption
The primary mechanism of action of DM4 is the inhibition of microtubule polymerization, a critical process for cell division.[3][4] This leads to a cascade of events culminating in cell cycle arrest and apoptosis.
Binding to Tubulin
DM4 exerts its effect by binding to tubulin, the protein subunit of microtubules.[4] Specifically, it interacts with the vinca (B1221190) domain on β-tubulin, a site distinct from that of other microtubule inhibitors like taxanes.[4] This binding is characterized by a high affinity, with dissociation constants (KD) in the sub-micromolar range. For instance, the metabolite S-methyl DM4 has been shown to bind to tubulin with a KD of approximately 0.93 µmol/L.[5]
Suppression of Microtubule Dynamics
Upon binding to tubulin, DM4 potently suppresses microtubule dynamics.[4] Microtubules are highly dynamic structures that undergo constant phases of polymerization (growth) and depolymerization (shortening), a process essential for the formation and function of the mitotic spindle during cell division. DM4 inhibits the assembly of tubulin into microtubules and enhances their destabilization, leading to a net depolymerization.[6] This disruption of microtubule dynamics is the central cytotoxic mechanism of DM4.
Cellular Consequences of DM4 Activity
The disruption of microtubule function by DM4 triggers a series of cellular events that ultimately lead to programmed cell death.
Mitotic Arrest
The interference with mitotic spindle formation due to microtubule disruption causes cells to arrest in the G2/M phase of the cell cycle.[7] Unable to properly segregate their chromosomes, the cells are halted at the metaphase-anaphase transition. This prolonged mitotic arrest is a key trigger for the subsequent induction of apoptosis.
Induction of Apoptosis
Prolonged G2/M arrest activates the intrinsic pathway of apoptosis. This process is orchestrated by the Bcl-2 family of proteins, which regulate the permeability of the mitochondrial outer membrane.[8][9] Microtubule disruption can lead to the activation of pro-apoptotic BH3-only proteins, which in turn activate the effector proteins Bax and Bak.[10] This results in the release of cytochrome c from the mitochondria into the cytoplasm.[11]
Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[10][11] Caspase-9 subsequently activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[8][12]
DM4 in the Context of Antibody-Drug Conjugates (ADCs)
The true therapeutic potential of DM4 is realized when it is delivered specifically to cancer cells as the payload of an ADC.
The ADC Workflow
The mechanism of a DM4-ADC can be summarized in the following steps:
-
Target Binding: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[1]
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[1]
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the acidic environment and lysosomal proteases cleave the linker, releasing the active DM4 payload into the cytoplasm.[13]
-
Cytotoxic Action: The released DM4 then binds to tubulin, disrupts microtubule dynamics, and induces apoptosis as described above.[3]
The Bystander Effect
A crucial feature of some DM4-ADCs is the "bystander effect."[14] This occurs when the released DM4, which is membrane-permeable, diffuses out of the targeted antigen-positive cancer cell and kills adjacent antigen-negative tumor cells.[14][15] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[14] The bystander effect is dependent on the use of a cleavable linker that allows for the release of the free, membrane-permeable payload.[1][14]
Quantitative Data
The potency of DM4 and DM4-containing ADCs has been quantified in various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of DM4-ADCs in Various Cancer Cell Lines
| ADC Target | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Folate Receptor α | Multiple | Ovarian, Endometrial | 0.03 - 1.2 | [16] |
| HER2 | N87 | Gastric | ~1.8 | [3] |
| HER2 | BT474 | Breast | ~0.7 | [5] |
| HER2 | SK-BR-3 | Breast | ~0.06 | [5] |
| CEACAM5 | Multiple | Various | Potent Antitumor Activity | [17] |
| 5T4 | Multiple | Gastrointestinal | In the nanomolar range | [17] |
| DDR1 | HT-29, HCT116, HCT15, Caco-2, DLD-1, SW48, SW480 | Colon | Potent cytotoxicity observed | [17] |
Table 2: In Vitro Activity of DM4 and its Metabolites on Microtubule Assembly
| Compound | IC50 for Microtubule Assembly Inhibition (µmol/L) | Reference |
| Maytansine | 1.0 ± 0.02 | [5] |
| S-methyl DM1 | 4.0 ± 0.1 | [5] |
| S-methyl DM4 | 1.7 ± 0.4 | [5] |
Pharmacokinetic Properties
The pharmacokinetic (PK) profile of an ADC is complex and is influenced by the antibody, the linker, and the payload.[18][19] Generally, ADCs exhibit a long half-life, low clearance, and a small volume of distribution, similar to the parent antibody.[18] The use of deuterated DM4 (DM4-d6) as an internal standard in LC-MS/MS assays allows for the accurate quantification of unconjugated DM4 and its metabolites in biological samples, which is crucial for PK profiling and safety assessment.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of DM4.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a representative method for determining the in vitro cytotoxicity of a DM4-ADC using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[17][20][21]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DM4-ADC and control antibody
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the DM4-ADC and a non-binding control ADC in complete medium. Remove the medium from the wells and add 100 µL of the ADC dilutions. Include untreated control wells containing only medium.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells. Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software program.
Tubulin Polymerization Assay (Turbidity-based)
This protocol measures the effect of DM4 on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity.[4][15][22]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
DM4 or its metabolites dissolved in DMSO
-
Pre-warmed 96-well microplate
-
Temperature-controlled spectrophotometer or plate reader
Procedure:
-
Reagent Preparation: On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Prepare a working solution of GTP by diluting the stock to 1 mM in General Tubulin Buffer. Prepare serial dilutions of DM4 in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup (on ice): In a pre-chilled 96-well plate, add the desired concentrations of DM4 or DMSO (for the vehicle control). Add the tubulin solution to each well. Add GTP to each well to a final concentration of 1 mM.
-
Initiation of Polymerization: Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot the change in absorbance versus time for each concentration of DM4 and the control. The rate and extent of polymerization can be calculated from the curves to determine the inhibitory effect of DM4.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines a method for analyzing the cell cycle distribution of cells treated with DM4 using propidium (B1200493) iodide (PI) staining and flow cytometry.[20][21][23]
Materials:
-
Cells treated with DM4 or vehicle control
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet with 1 mL of PBS. Centrifuge again and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 100 µL of PBS. While gently vortexing, add 900 µL of cold 70% ethanol dropwise to the cell suspension. Incubate on ice for at least 30 minutes (or at -20°C for longer storage).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a dot plot of forward scatter area versus height to gate on single cells. Analyze the PI fluorescence on a linear scale to obtain a DNA content histogram.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the DM4 mechanism of action.
Diagram 1: ADC Experimental Workflow
Caption: Workflow of a DM4-ADC from extracellular binding to apoptosis and bystander killing.
Diagram 2: DM4-Induced Apoptosis Signaling Pathway
Caption: Signaling cascade of DM4-induced apoptosis via the intrinsic pathway.
Conclusion
This compound is a highly potent cytotoxic agent that functions by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis. Its incorporation into ADCs allows for targeted delivery to cancer cells, significantly enhancing its therapeutic potential while mitigating systemic toxicity. The bystander effect associated with certain DM4-ADCs further contributes to their efficacy in treating heterogeneous tumors. The experimental protocols and data presented in this guide provide a framework for the continued research and development of DM4-based ADCs as a promising class of cancer therapeutics. A thorough understanding of its mechanism of action is essential for optimizing ADC design, predicting clinical outcomes, and overcoming potential resistance mechanisms.
References
- 1. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Supplementary Table S4 from Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 7. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Microtubule inhibitor, SP-6-27 inhibits angiogenesis and induces apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 18. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. benchchem.com [benchchem.com]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
Maytansinoid DM4: A Technical Guide to Discovery, Synthesis, and Application
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Maytansinoid DM4, a potent microtubule-disrupting agent, has emerged as a critical payload for antibody-drug conjugates (ADCs) in targeted cancer therapy. Its design as a synthetic analog of maytansine (B1676224) allows for stable and efficient conjugation to monoclonal antibodies, enabling selective delivery to tumor cells. This document provides an in-depth technical overview of the discovery of DM4, its multi-step synthesis from microbial fermentation to chemical modification, and its mechanism of action. It includes detailed experimental protocols, quantitative data on its cytotoxic and biochemical activity, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers in oncology and drug development.
Discovery and Background
Maytansinoids are a class of potent anti-mitotic agents originally isolated from the East African shrub Maytenus ovatus.[][2] The parent compound, maytansine, demonstrated high cytotoxicity against various tumor cell lines but failed in clinical trials due to unacceptable systemic toxicity.[3][4] This challenge highlighted the need for a targeted delivery system, paving the way for the development of ADCs where the maytansinoid is linked to a tumor-targeting antibody.
DM4 (also known as ravtansine) is a semi-synthetic, thiol-containing maytansinoid designed specifically for use in ADCs.[][5][6] Its development was driven by the need for a payload that could be efficiently conjugated to antibodies via a stable linker. The key innovation in DM4's structure is the introduction of two methyl groups on the carbon atom adjacent to the thiol group.[6][7] This steric hindrance was found to significantly improve the in vivo anti-tumor activity of the resulting ADC compared to conjugates with less-hindered thiol-containing maytansinoids.[7]
Mechanism of Action
DM4 exerts its cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division.[5][] As the payload of an ADC, it is delivered specifically to antigen-expressing cancer cells.
The process unfolds as follows:
-
Binding and Internalization: The ADC binds to a target antigen on the cancer cell surface and is internalized, typically through receptor-mediated endocytosis.[2][9]
-
Payload Release: The ADC is trafficked to lysosomes, where the acidic environment and lysosomal proteases cleave the linker, releasing the active DM4 payload into the cytoplasm.[9][10]
-
Microtubule Disruption: Free DM4 binds to tubulin, the protein subunit of microtubules, at or near the vinca (B1221190) alkaloid binding site.[9][11] This binding inhibits the assembly of microtubules and promotes their depolymerization.[][5]
-
Mitotic Arrest and Apoptosis: The suppression of microtubule dynamics prevents the formation of a functional mitotic spindle, arresting the cell in the G2/M phase of the cell cycle and ultimately leading to programmed cell death (apoptosis).[3][][12]
Caption: Mechanism of action for a DM4-based Antibody-Drug Conjugate.
Synthesis of this compound
The synthesis of DM4 is a complex, multi-stage process that begins with the microbial production of a precursor molecule, Ansamitocin P-3, which is then chemically converted to maytansinol (B1676226) and finally esterified with a custom-synthesized side-chain to yield DM4.
Caption: Overall workflow for the production and synthesis of DM4.
Precursor Production: Ansamitocin P-3 Fermentation
Ansamitocin P-3 (AP-3), the natural precursor to maytansinol, is produced via submerged fermentation of the bacterium Actinosynnema pretiosum.[13][14]
-
Microorganism: Actinosynnema pretiosum.
-
Process: The bacterium is cultured in a nutrient-rich medium under controlled conditions (temperature, pH, aeration). Production can be enhanced by optimizing medium components, such as adding Mg²⁺ ions or isobutanol, which can regulate enzyme activity and precursor pools.[15][16]
-
Extraction and Purification: After fermentation, AP-3 is isolated from the complex fermentation broth. This involves a series of steps including solvent extraction, followed by chromatographic techniques (e.g., column chromatography on silica (B1680970) gel) and crystallization to achieve the high purity required for subsequent chemical synthesis.[13]
Chemical Synthesis
The chemical synthesis converts the natural precursor into the final DM4 molecule. The key steps involve the creation of maytansinol and the synthesis of the N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl) side-chain, followed by their condensation.[7][17][18]
Quantitative Data
Table 1: Physicochemical and Solubility Properties of DM4
| Property | Value | Reference(s) |
| CAS Number | 796073-69-3 | [][12] |
| Molecular Formula | C₃₈H₅₄ClN₃O₁₀S | [12] |
| Molecular Weight | 780.37 g/mol | [12] |
| Solubility | DMSO: 99 mg/mL (126.86 mM) | [12] |
| DMF: 30 mg/mL | [19] | |
| Ethanol: 20 mg/mL | [19] |
Table 2: In Vitro Cytotoxicity of DM4 and its Conjugates
| Compound/ADC | Cell Line | IC₅₀ Value | Reference(s) |
| DM4 | SK-BR-3 | 0.3 - 0.4 nM | [20] |
| DM4 | SK-BR-3 | 3.3 nM | [19] |
| MEN1309/OBT076 (Anti-CD205-DM4 ADC) | Various CD205⁺ | 0.1 - 1.32 nM | [19] |
| MEN1309/OBT076 (Anti-CD205-DM4 ADC) | CD205⁻ cells | 14.2 - 22.66 nM | [19] |
| T4H11-DM4 (Anti-DDR1 ADC) | HT-29 (DDR1⁺) | ~10 ng/mL | [21] |
| T4H11-DM4 (Anti-DDR1 ADC) | SW620 (DDR1⁻) | No inhibitory effect | [21] |
Table 3: Biochemical Activity of DM4 Metabolites on Microtubule Assembly
S-methyl-DM4 is a primary metabolite of DM4-ADCs after intracellular processing.[22][23]
| Compound | Half-maximal Inhibitory Concentration (IC₅₀) for Microtubule Assembly | Reference(s) |
| Maytansine | 1.0 ± 0.02 µmol/L | [22] |
| S-methyl-DM1 | 4.0 ± 0.1 µmol/L | [22] |
| S-methyl-DM4 | 1.7 ± 0.4 µmol/L | [22] |
Key Experimental Protocols
Protocol 1: Chemical Synthesis of DM4 from Maytansinol
This protocol outlines the synthesis of the DM4 side-chain and its subsequent esterification with maytansinol.[18]
Part A: Synthesis of 4-Mercapto-4-methylpentanoic acid
-
Under an argon atmosphere, add anhydrous tetrahydrofuran (B95107) (THF) to a flask and cool to -78°C.
-
Add n-butyllithium (n-BuLi) followed by the dropwise addition of acetonitrile. Stir for 1 hour.
-
Add isobutylene (B52900) sulfide (B99878) dropwise and stir for 1 hour at -78°C.
-
Warm the reaction to room temperature and stir overnight.
-
Quench the reaction with water, acidify with HCl, and extract the mercapto compound with ethyl acetate.
-
Hydrolyze the resulting intermediate with a base (e.g., NaOH) to yield 4-mercapto-4-methylpentanoic acid.
Part B: Synthesis of N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine
-
React the 4-mercapto-4-methylpentanoic acid with methyl methanethiolsulfonate (MMTS) to form the disulfide-protected acid.
-
Convert the resulting carboxylic acid to an N-hydroxysuccinimide (NHS) ester.
-
React the NHS ester with N-methyl-L-alanine to form the final side-chain acid. Purify by silica gel chromatography.
Part C: Esterification and Final Deprotection
-
Dissolve maytansinol and the purified side-chain acid from Part B in dichloromethane (B109758) (DCM) under an argon atmosphere.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) followed by zinc chloride (ZnCl₂) in diethyl ether.
-
Stir the reaction for several hours at room temperature.
-
Purify the resulting mixture of diastereomers by HPLC to isolate the desired L-amino acid isomer (DM4-SMe).
-
Reduce the disulfide bond of the purified isomer using a reducing agent like dithiothreitol (B142953) (DTT) to yield the final thiol-containing DM4.
-
Purify the final DM4 product by HPLC.
Protocol 2: In Vitro Cytotoxicity MTT Assay
This protocol describes a common method for evaluating the cytotoxic potency of a DM4-based ADC.[9]
References
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DM4 | 796073-69-3 [chemicalbook.com]
- 7. US20180043013A1 - Cytotoxic agents comprising new maytansinoids (dm4) - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. DM4 - Creative Biolabs [creative-biolabs.com]
- 12. DM4 | Microtubule Associated | TargetMol [targetmol.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced production of ansamitocin P-3 by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced production of ansamitocin P-3 by addition of isobutanol in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 19. caymanchem.com [caymanchem.com]
- 20. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Maytansinoid DM4: A Technical Guide for Drug Development Professionals
An in-depth exploration of the origin, mechanism of action, and applications of the potent cytotoxic agent, Maytansinoid DM4.
This compound, a derivative of the natural product maytansine, is a highly potent microtubule-targeting agent that has garnered significant attention in the field of oncology.[1][2] Its exceptional cytotoxicity makes it a critical component of antibody-drug conjugates (ADCs), a class of targeted therapies designed to selectively deliver potent payloads to cancer cells. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its origin, mechanism of action, physicochemical properties, and the experimental protocols for its application.
Origin and Synthesis
This compound is a semi-synthetic derivative of maytansine, a natural product originally isolated from the bark of the African shrub Maytenus ovatus.[1][3] Maytansine itself exhibited powerful antitumor activity in preclinical studies but was found to have a narrow therapeutic window and significant systemic toxicity in clinical trials, which limited its therapeutic potential as a standalone agent.[3] This led to the development of maytansinoid derivatives, such as DM4, which are engineered for enhanced properties and suitability for targeted delivery systems like ADCs.[4]
The synthesis of DM4 is a multi-step process that begins with maytansinol (B1676226), a common precursor for various maytansinoids.[4] A key step involves the acylation of maytansinol to introduce a side chain containing a thiol group, which is essential for its conjugation to linker molecules.[4]
Mechanism of Action
This compound exerts its potent cytotoxic effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[2] DM4 binds to tubulin, the protein subunit of microtubules, at the vinca (B1221190) alkaloid binding site.[1] This binding inhibits the polymerization of tubulin into microtubules and induces microtubule depolymerization.[2]
The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately triggering programmed cell death, or apoptosis.[4] The high potency of DM4 allows it to be effective at sub-nanomolar concentrations in susceptible cancer cells.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its formulation, delivery, and bioconjugation.
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₆ClN₃O₁₀S | [5] |
| Molecular Weight | 794.4 g/mol | [5] |
| Appearance | White to off-white solid | [] |
| Solubility | Soluble in DMSO; slightly soluble in chloroform (B151607) and methanol | [] |
| Storage | Hygroscopic, store at -20°C under an inert atmosphere | [] |
| Boiling Point | 940.2 ± 65.0 °C at 760 mmHg | [] |
| Density | 1.3 ± 0.1 g/cm³ | [] |
| Flash Point | 522.4 ± 34.3 °C | [] |
Cytotoxicity Data
The in vitro cytotoxicity of this compound and its antibody-drug conjugates has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing its potency.
| Cell Line | Compound | IC50 (nM) | Source |
| SK-BR-3 (Breast Cancer) | DM4 | 0.3 - 0.4 | [7][8] |
| Various AML Cell Lines | 7E7-DM4 (anti-CD123 ADC) | 1 - 10 | [7] |
| Various AML Cell Lines | 11C3-DM4 (anti-CD123 ADC) | 1 - 10 | [7] |
| KB (Head and Neck Cancer) | DM4 (as maytansine-equivalent) | Sub-nanomolar | [3][9] |
| P-388 (Murine Leukemia) | Maytansine | 0.6 (EC50) | [3] |
| L1210 (Murine Leukemia) | Maytansine | 2 (EC50) | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic activity of DM4 or a DM4-containing ADC in a cancer cell line.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound or DM4-ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[10][12]
-
Compound Treatment: Prepare serial dilutions of the DM4 compound or DM4-ADC in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include untreated cells as a control.[10]
-
Incubation: Incubate the plate for a specified period (e.g., 72-96 hours).[12]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[10][12]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[12]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.[10]
Antibody-DM4 Conjugation
This protocol provides a general procedure for conjugating this compound to a monoclonal antibody via a disulfide linker.[13]
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Modification buffer (e.g., PBS with 5% sucrose (B13894) and 10% DMA)[13]
-
Reducing agent (e.g., DTT)
-
Linker (e.g., a heterobifunctional linker with a reactive disulfide moiety)
-
Quenching reagent (e.g., iodoacetamide)[13]
-
Size-exclusion chromatography column (e.g., G25 Sephadex)[13]
-
UV/Vis spectrophotometer
Procedure:
-
Antibody Modification: If necessary, modify the antibody to introduce reactive thiol groups. This can be achieved by reducing existing disulfide bonds with a reducing agent or by introducing a linker that contains a thiol-reactive group.
-
Conjugation Reaction: Incubate the modified antibody with a molar excess of DM4 in the conjugation buffer. The reaction is typically carried out overnight at room temperature.[13]
-
Quenching: Quench the reaction by adding a quenching reagent to cap any unreacted thiol groups.[13]
-
Purification: Remove unconjugated DM4 and other small molecules by size-exclusion chromatography.[13]
-
Characterization: Determine the final ADC concentration and the drug-to-antibody ratio (DAR) using UV/Vis spectrophotometry and other analytical techniques such as HPLC.[13]
Visualizations
Caption: Mechanism of action of a DM4-antibody-drug conjugate (ADC).
Caption: Experimental workflow for an in vitro cytotoxicity MTT assay.
Caption: Origin and synthetic relationship of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-DM4 Antibodies | Invitrogen [thermofisher.com]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C39H56ClN3O10S | CID 46926355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Maytansinoid DM4: A Technical Guide to a Potent Microtubule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in oncology for their profound cytotoxic effects.[1][2] Originally isolated from plants of the Maytenus genus, these ansa macrolide compounds induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells at sub-nanomolar concentrations.[1][2] However, their systemic toxicity limited their therapeutic potential as standalone agents. The advent of antibody-drug conjugates (ADCs) has revolutionized the application of maytansinoids, enabling targeted delivery to tumor cells and minimizing off-target effects.
This technical guide focuses on Maytansinoid DM4 (ravtansine), a synthetic derivative of maytansine, engineered for enhanced stability and effective conjugation to monoclonal antibodies.[3] DM4 is a key component of several ADCs currently in clinical development and the FDA-approved Elahere (mirvetuximab soravtansine-gynx), a treatment for certain types of ovarian cancer.[1][2] This document provides an in-depth overview of DM4's mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and insights into the signaling pathways it modulates.
Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action of DM4 is the potent inhibition of microtubule polymerization.[4] Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, essential for various cellular processes, including the formation of the mitotic spindle during cell division.[4][5]
DM4 binds to the vinca (B1221190) domain on β-tubulin, at the interface with the α-tubulin subunit.[4] This binding event disrupts the assembly of tubulin dimers into microtubules, leading to a net depolymerization of these critical structures.[4] The suppression of microtubule dynamics has several downstream consequences:
-
Mitotic Arrest: By preventing the formation of a functional mitotic spindle, DM4 arrests cells in the G2/M phase of the cell cycle.[6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4] This is often mediated through the activation of caspase cascades.[4]
Quantitative Data Presentation
The cytotoxic potency of DM4, both as a free agent and conjugated in ADCs, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a biological process.
Table 1: In Vitro Cytotoxicity of Free this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | 0.3 - 0.4 | [1][7] |
| KB | Head and Neck Cancer | Sub-nanomolar | [2][8] |
Table 2: In Vitro Cytotoxicity of DM4-Antibody-Drug Conjugates (ADCs)
| ADC | Target Antigen | Cell Line | Cancer Type | IC50 (nM) | Reference |
| 7E7-DM4 | CD123 | Multiple AML lines | Acute Myeloid Leukemia | 1 - 10 | [1] |
| 11C3-DM4 | CD123 | Multiple AML lines | Acute Myeloid Leukemia | 1 - 10 | [1] |
| Mirvetuximab soravtansine | Folate Receptor Alpha | Ovarian Cancer Cells | Ovarian Cancer | 500 | [9] |
Table 3: Quantitative Effects of Maytansinoids on Microtubule Polymerization
| Parameter | Maytansinoid | Concentration | Effect | Reference |
| IC50 (Microtubule Assembly) | Maytansine | 1 ± 0.02 µmol/L | 50% inhibition of polymerization | [10] |
| IC50 (Microtubule Assembly) | S-methyl DM4 | 1.7 ± 0.4 µmol/L | 50% inhibition of polymerization | [10] |
| Dynamic Instability Suppression | S-methyl DM4 | 100 nmol/L | 73% suppression | [10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol outlines a common method to assess the cytotoxic effect of DM4 or DM4-ADCs on cancer cell lines.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
DM4 or DM4-ADC stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl for MTT)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of DM4 or the DM4-ADC in complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for a period that allows for several cell doubling times (e.g., 72-96 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT/XTT Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using a suitable curve-fitting model.
In Vitro Microtubule Polymerization Assay (Turbidimetric)
This assay measures the effect of DM4 on the in vitro assembly of purified tubulin.
Materials:
-
Purified tubulin protein (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)
-
DM4 stock solution
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well plates
Procedure:
-
Reagent Preparation: Prepare a solution of tubulin in G-PEM buffer on ice. Prepare serial dilutions of DM4 in the same buffer.
-
Reaction Setup: In a 96-well plate pre-warmed to 37°C, add the tubulin solution and the DM4 dilutions. Include a control with buffer only.
-
Initiation of Polymerization: The increase in temperature to 37°C will initiate tubulin polymerization.
-
Turbidity Measurement: Immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance at 340 nm versus time. The rate of polymerization and the maximum polymer mass can be determined. The IC50 for polymerization inhibition is calculated from the dose-response curve of maximum absorbance versus DM4 concentration.[11][12]
Antibody Internalization Assay
This protocol is to confirm that the ADC is internalized by the target cells, a prerequisite for payload release.
Materials:
-
Target cells expressing the antigen of interest
-
Fluorescently labeled DM4-ADC
-
Control non-binding ADC labeled with the same fluorophore
-
Flow cytometer or confocal microscope
Procedure:
-
Cell Treatment: Incubate the target cells with the fluorescently labeled DM4-ADC and the control ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A parallel incubation at 4°C can be used as a control for surface binding without internalization.
-
Surface Staining Quenching (Optional for Flow Cytometry): To distinguish between surface-bound and internalized antibody, a quenching agent (e.g., trypan blue) can be added to the cells before analysis to quench the fluorescence of the non-internalized ADC.
-
Analysis:
-
Flow Cytometry: Analyze the cells to quantify the mean fluorescence intensity, which corresponds to the amount of internalized ADC.
-
Confocal Microscopy: Visualize the subcellular localization of the fluorescently labeled ADC within the cells.
-
Signaling Pathways and Logical Relationships
The disruption of microtubule dynamics by DM4 triggers a cascade of signaling events within the cancer cell, ultimately leading to apoptosis. The following diagrams illustrate key pathways and experimental workflows.
Caption: Mechanism of action of a DM4-ADC, from binding to apoptosis.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
Caption: Signaling pathways leading to apoptosis induced by DM4.
Conclusion
This compound is a highly potent microtubule inhibitor with significant clinical relevance, particularly as a cytotoxic payload in antibody-drug conjugates. Its well-defined mechanism of action, involving the disruption of microtubule dynamics and subsequent induction of mitotic arrest and apoptosis, makes it a powerful tool in the fight against cancer. The targeted delivery of DM4 via ADCs has successfully mitigated the systemic toxicity observed with free maytansinoids, leading to a wider therapeutic window. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important class of anticancer agents. A thorough understanding of its quantitative effects and the signaling pathways it modulates is crucial for the continued development of novel and effective cancer therapies.
References
- 1. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Approaches to the Identification of Novel Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Maytansinoid DM4: A Technical Guide to its Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoid DM4, a potent microtubule-disrupting agent, is a derivative of maytansine (B1676224), a natural product isolated from the shrub Maytenus ovatus.[1] Due to its high cytotoxicity, DM4 is a critical payload component in the development of Antibody-Drug Conjugates (ADCs).[2] ADCs utilize the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents like DM4 directly to cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. This technical guide provides an in-depth overview of the cytotoxicity of this compound in various cancer cell lines, its mechanism of action, and detailed protocols for key experimental assays.
Core Mechanism of Action
The primary mechanism of action of DM4 is the inhibition of microtubule dynamics.[2] Microtubules are essential cytoskeletal polymers crucial for the formation of the mitotic spindle during cell division. DM4 binds to tubulin, the protein subunit of microtubules, preventing their polymerization and leading to their depolymerization. This disruption of the microtubule network results in the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[2]
Data Presentation: In Vitro Cytotoxicity of Maytansinoids
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. Maytansinoids, including DM4 and its analogs, are known for their potent cytotoxicity, often exhibiting IC50 values in the sub-nanomolar range against a variety of cancer cell lines.[1][3]
It is important to note that while DM4 is widely used in ADCs, publicly available data on the IC50 values of free, unconjugated DM4 across a broad spectrum of cancer cell lines is limited. Much of the available data pertains to DM4-conjugated antibodies, where the IC50 is influenced by factors such as antigen expression levels on the cancer cells. However, data for free DM4, its more potent metabolite S-methyl-DM4 (S-Me-DM4), and the parent compound maytansine provide a strong indication of its intrinsic potency.[2][4]
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| DM4 | SK-BR-3 | Breast Cancer | 0.3 - 0.4[5][6] |
| S-methyl-DM4 | Multiple Cell Lines | Various | More potent than maytansine[4] |
| Maytansine | BT474 | Breast Cancer | 0.42 |
| Maytansine | BJAB | B-cell Lymphoma | 0.27 |
| Maytansine | P-388 | Murine Lymphocytic Leukemia | 0.0006 |
| Maytansine | L1210 | Murine Leukemia | 0.002 |
| Maytansine | KB | Human Nasopharynx Carcinoma | 0.008 |
Table 1: In Vitro Cytotoxicity of Maytansinoids in Various Cancer Cell Lines. Data for maytansine is included to provide context for the high potency of this class of compounds.
Experimental Protocols
Accurate assessment of the cytotoxic effects of DM4 requires robust and standardized experimental protocols. The following sections detail the methodologies for key assays used to evaluate cell viability and apoptosis.
Cell Viability and Cytotoxicity Assays
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of DM4 for a specified period (e.g., 72 hours). Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration to determine the IC50 value.[7]
The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density.
-
Compound Treatment: Treat cells with a serial dilution of DM4 and incubate for the desired time.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Determine cell viability based on the luminescent signal and calculate the IC50 value.
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with DM4 for the desired duration to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate that is cleaved by active caspases 3 and 7, releasing a substrate for luciferase that generates a luminescent signal.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with DM4 to induce apoptosis.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the plate gently and incubate at room temperature.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase 3/7 activity.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows associated with DM4 cytotoxicity.
Conclusion
This compound is a highly potent cytotoxic agent that functions by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. Its sub-nanomolar potency makes it an effective payload for ADCs, enabling targeted delivery to tumor cells while minimizing off-target effects. A thorough understanding of its mechanism of action, supported by quantitative cytotoxicity data and robust experimental protocols, is essential for the continued development and optimization of DM4-based cancer therapies. The methodologies and data presented in this guide provide a foundational resource for researchers and drug development professionals in this field.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. ricerca.unich.it [ricerca.unich.it]
- 3. books.rsc.org [books.rsc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Maytansinoid DM4: A Technical Guide on Biological Activity and Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maytansinoid DM4, also known as ravtansine, is a potent, thiol-containing derivative of maytansine (B1676224), an ansa macrolide originally isolated from the Ethiopian shrub Maytenus serrata[1][2][3]. Maytansinoids as a class are highly potent microtubule-targeting agents that induce mitotic arrest and kill tumor cells at subnanomolar concentrations[1][3]. While the systemic toxicity of maytansine itself limited its therapeutic potential in early clinical trials, its derivatives, DM1 and DM4, have been successfully developed as cytotoxic payloads for antibody-drug conjugates (ADCs)[1][2][4]. This targeted delivery approach concentrates the cytotoxic agent at the tumor site, significantly enhancing the therapeutic window[2][]. DM4 is structurally optimized for conjugation to monoclonal antibodies, typically via cleavable disulfide linkers, making it a critical component in the development of next-generation targeted cancer therapies[2][].
This technical guide provides an in-depth overview of the biological activity of DM4, detailing its core mechanism of action, cellular effects, and quantitative potency. It also includes detailed protocols for key experimental assays used to characterize its function.
Core Mechanism of Action: Microtubule Disruption
The primary molecular target of DM4 is tubulin, the fundamental protein subunit of microtubules[2][4]. Microtubules are dynamic cytoskeletal polymers essential for numerous cellular functions, most critically for the formation of the mitotic spindle during cell division[2][4].
Interaction with Tubulin
DM4 exerts its cytotoxic effect through a multi-faceted disruption of microtubule dynamics:
-
Binding to Tubulin: DM4 binds to tubulin at the vinca (B1221190) domain, a site also targeted by vinca alkaloids but distinct from that of other agents like taxanes[2][4]. This binding occurs at the interface of α and β tubulin subunits[4].
-
Inhibition of Polymerization: By binding to tubulin, DM4 and its metabolites inhibit the assembly of tubulin heterodimers into microtubules[2][4][].
-
Promotion of Depolymerization: Beyond preventing assembly, DM4 actively promotes the disassembly of existing microtubules, leading to a net loss of microtubule structures within the cell[2][4].
This potent suppression of microtubule dynamics is the cornerstone of DM4's cytotoxic activity[6][7]. The S-methyl-DM4 metabolite, in particular, has been shown to be a significantly more potent suppressor of microtubule dynamic instability than the parent maytansine[7].
References
- 1. adcreview.com [adcreview.com]
- 2. benchchem.com [benchchem.com]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Maytansinoid DM4 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Maytansinoid DM4, a potent microtubule-disrupting agent, is a frequently utilized payload in ADC development due to its high cytotoxicity.[][2][3] This document provides detailed application notes and experimental protocols for the development and evaluation of this compound-based ADCs.
DM4 exerts its cytotoxic effect by binding to tubulin, thereby inhibiting microtubule assembly.[2][4][] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[4][][6] The targeted delivery of DM4 via a monoclonal antibody to tumor-associated antigens enhances its therapeutic index by maximizing its concentration at the tumor site while minimizing systemic exposure and associated toxicity.[4][7]
Data Presentation: In Vitro Cytotoxicity of DM4-ADCs
The following table summarizes the in vitro cell-killing activity (IC50 values) of various DM4-ADCs across different cancer cell lines. The IC50 value represents the concentration of the ADC required to inhibit the growth of 50% of the cells.
| ADC Target | Cancer Type | Cell Line | Target Expression | IC50 (nM) | Reference |
| 5T4 | Gastric Cancer | HGC-27 | High | 0.87 | [8] |
| 5T4 | Multiple GI Cancer Cell Lines | - | - | 0.87 - 5.4 | [9] |
| CA6 | Pancreas, Cervix, Bladder, Ovary | Various Xenografts | CA6-positive | 1 - 7.3 | [10] |
| DDR1 | Colon Cancer | HT-29, HCT116, HCT15, Caco-2, DLD-1, SW48, SW480 | DDR1-positive | Not specified, but strong cytotoxicity observed | [11] |
Experimental Protocols
Protocol 1: Conjugation of DM4 to a Monoclonal Antibody
This protocol describes a general method for conjugating DM4 to a monoclonal antibody using a linker such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or a disulfide-containing linker like SPDB (N-succinimidyl-4-(2-pyridyldithio)butyrate).[12] The process involves the modification of the antibody's lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Conjugation buffer (e.g., borate (B1201080) buffer, pH 8.0)
-
Quenching solution (e.g., Tris or glycine (B1666218) solution)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography)
-
Solvents for linker-payload (e.g., DMSO)
Procedure:
-
Antibody Preparation: Dialyze the monoclonal antibody into the conjugation buffer. Adjust the antibody concentration to a suitable range (e.g., 5-10 mg/mL).
-
Linker-Payload Activation (if necessary): Dissolve the DM4-linker conjugate in an organic solvent like DMSO to a high concentration.
-
Conjugation Reaction: Add the dissolved DM4-linker to the antibody solution. The molar ratio of linker-payload to antibody will determine the final drug-to-antibody ratio (DAR) and needs to be optimized.[14] Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 2-4 hours) with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching solution to react with any unreacted linker-payload.
-
Purification: Purify the resulting ADC from unconjugated payload, linker, and aggregated antibody using a suitable chromatography method such as SEC.
-
Characterization: Characterize the purified ADC for DAR, monomer content, and purity.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a common method to determine the average DAR and the distribution of different drug-loaded species.[14]
Materials:
-
DM4-ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject 10-50 µg of the DM4-ADC sample.
-
Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30 minutes.
-
Detection: Monitor the elution profile at 280 nm. Peaks corresponding to different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8) will be observed, with the unconjugated antibody (DAR 0) eluting first.
-
Calculation: Calculate the peak area for each species. The average DAR is calculated using the formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100.[14]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic potency of a DM4-ADC on cancer cell lines.[8][9][15]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
DM4-ADC and control antibody (unconjugated)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[8][9]
-
ADC Treatment: Prepare serial dilutions of the DM4-ADC and control antibody in complete medium. Remove the old medium from the cells and add the ADC dilutions. Incubate for a predetermined period (e.g., 72-96 hours).[8][15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot cell viability against the logarithm of the ADC concentration to determine the IC50 value.[14]
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of a DM4-ADC in vivo.[16][17]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells for implantation
-
DM4-ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Dosing: Administer the DM4-ADC and vehicle control intravenously or intraperitoneally at a predetermined dose and schedule (e.g., once or twice weekly). Doses can range from 2.5 mg/kg to 10 mg/kg depending on the ADC and model.[16][17]
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.
Visualizations
Caption: Mechanism of action of a this compound-ADC.
Caption: General workflow for the development and evaluation of a DM4-ADC.
References
- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Conjugation of Maytansinoid DM4 to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent.[1][2] Maytansinoid DM4, a potent microtubule-depolymerizing agent, is a clinically relevant payload used in ADCs due to its high cytotoxicity.[3][4] This document provides detailed application notes and protocols for the conjugation of this compound to monoclonal antibodies, a critical process in the development of novel ADCs.
The conjugation process involves the covalent attachment of DM4 to the mAb via a chemical linker. The choice of linker is crucial as it influences the stability of the ADC in circulation and the mechanism of drug release at the target site.[5] This document will cover protocols for both cleavable and non-cleavable linkers, which are commonly employed for DM4 conjugation.[2][] Key quality attributes of the resulting ADC, such as the drug-to-antibody ratio (DAR), must be carefully controlled and characterized as they directly impact the efficacy and safety of the therapeutic.[1][]
Core Principles of DM4 Conjugation
The conjugation of DM4 to a monoclonal antibody is a multi-step process that typically involves:
-
Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer at a specific concentration. This may involve buffer exchange to ensure optimal conditions for the subsequent reactions.
-
Linker Activation and Antibody Modification: Depending on the chosen linker chemistry, either the antibody or the linker-payload is activated to facilitate the conjugation reaction. For lysine (B10760008) conjugation, a common method involves modifying the lysine residues on the antibody with a bifunctional linker.
-
DM4 Conjugation: The activated linker-DM4 derivative is then reacted with the modified or native antibody to form the covalent bond, resulting in the ADC.
-
Purification: The crude ADC mixture, which contains conjugated antibody, unconjugated antibody, and excess linker-drug, is purified to isolate the desired ADC with a specific DAR.[8]
-
Characterization: The purified ADC is extensively characterized to determine critical quality attributes such as DAR, monomer content, and in vitro cytotoxicity.[1][9]
Experimental Protocols
Protocol 1: Conjugation of DM4 using a Non-Cleavable SMCC Linker (Lysine Conjugation)
This protocol describes the conjugation of DM4 to the lysine residues of a monoclonal antibody using the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SMCC-DM4 drug-linker conjugate[10]
-
Dimethylacetamide (DMA)[11]
-
Purification buffer (e.g., PBS, pH 7.4)
-
Quenching agent (e.g., Tris or glycine)
-
Size Exclusion Chromatography (SEC) column for purification[11]
Procedure:
-
Antibody Preparation:
-
Dialyze the monoclonal antibody against a suitable reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5) to remove any interfering substances.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Prepare a stock solution of SMCC-DM4 in DMA at a concentration of 10 mM.
-
Add the SMCC-DM4 stock solution to the antibody solution with gentle mixing. The molar excess of SMCC-DM4 over the antibody will determine the final DAR and needs to be optimized for each specific antibody. A typical starting point is a 5-10 fold molar excess.
-
The final concentration of DMA in the reaction mixture should be kept low (typically <10% v/v) to avoid antibody denaturation.[11]
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
-
Quenching the Reaction:
-
Add a quenching agent, such as Tris or glycine (B1666218), to a final concentration of 50 mM to quench any unreacted SMCC-DM4.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated DM4, linker, and excess reagents using a pre-equilibrated Size Exclusion Chromatography (SEC) column (e.g., Sephadex G25).[11]
-
The column should be equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA or A280).
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy by measuring the absorbance at 252 nm (for DM4) and 280 nm (for the antibody).[]
-
Analyze the ADC by Hydrophobic Interaction Chromatography (HIC) to assess the distribution of different drug-loaded species.[][9]
-
Confirm the molecular weight and DAR distribution by mass spectrometry (MS).[1]
-
Protocol 2: Conjugation of DM4 using a Cleavable SPDB Linker (Lysine Conjugation)
This protocol outlines the conjugation of DM4 to lysine residues using the cleavable N-succinimidyl-4-(2-pyridyldithio)butanoate (SPDB) linker. The disulfide bond in the SPDB linker is designed to be cleaved in the reducing environment of the target cell.[]
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Dimethylacetamide (DMA)[11]
-
Purification buffer (e.g., PBS, pH 7.4)
-
Quenching agent (e.g., Tris or glycine)
-
Size Exclusion Chromatography (SEC) column
Procedure:
-
Antibody Preparation:
-
Prepare the antibody as described in Protocol 1. A reaction buffer with a pH of 7.5-8.0 is often optimal for this conjugation chemistry.[14]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Quench the reaction with Tris or glycine as described in Protocol 1.
-
-
Purification:
-
Purify the ADC using a pre-equilibrated SEC column as described in Protocol 1.[11]
-
-
Characterization:
Data Presentation
Table 1: Representative Quantitative Data for DM4-ADC Conjugation
| Parameter | SMCC-DM4 (Non-cleavable) | SPDB-DM4 (Cleavable) | Reference |
| Target Conjugation Site | Lysine | Lysine | [15] |
| Typical Molar Excess (Drug-Linker:mAb) | 5 - 10 fold | 5 - 10 fold | [11][14] |
| Typical Reaction pH | 7.5 | 8.0 | [11][14] |
| Typical Reaction Time (RT) | 2 - 4 hours | 2 - 4 hours | [11] |
| Achieved Average DAR | 3.5 | 3.1 ± 0.5 | [16][17] |
| Monomer Content after Purification | >95% | >97% | [14][16] |
| Purification Method | Size Exclusion Chromatography | Size Exclusion Chromatography | [11] |
Visualizations
Caption: General workflow for the conjugation of this compound to a monoclonal antibody.
Caption: Schematic of lysine-based conjugation of a Linker-DM4 molecule to a monoclonal antibody.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. DM4 - Creative Biolabs [creative-biolabs.com]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. lonza.com [lonza.com]
- 9. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Trastuzumab-DM4 | BroadPharm [broadpharm.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bionlp.nlm.nih.gov [bionlp.nlm.nih.gov]
- 17. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maytansinoid DM4 in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Maytansinoid DM4, a potent microtubule-targeting agent, in breast cancer research. The protocols detailed below are intended to guide researchers in evaluating the efficacy and mechanism of action of DM4 and its antibody-drug conjugates (ADCs) in various breast cancer models.
Introduction
This compound is a derivative of maytansine, a natural product that inhibits microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1] Its high cytotoxicity makes it a powerful payload for antibody-drug conjugates (ADCs), which are designed to selectively deliver the cytotoxic agent to tumor cells expressing a specific antigen, thereby minimizing systemic toxicity.[1][2][3][4] This document outlines key in vitro assays to characterize the biological activity of DM4-based compounds in breast cancer cell lines.
Data Presentation: In Vitro Cytotoxicity of Maytansinoids
The following tables summarize the half-maximal inhibitory concentration (IC50) values of maytansinoid compounds in various breast cancer cell lines, providing a comparative view of their cytotoxic potency.
Table 1: IC50 Values of Ansamitocin P3 (a Maytansinoid Analogue) in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (pM) |
| MCF-7 | ER+, PR+/-, HER2- | 20 ± 3 |
| MDA-MB-231 | TNBC | 150 ± 1.1 |
Data extracted from a study on Ansamitocin P3, a structural analogue of maytansine, demonstrating potent picomolar activity.[5]
Table 2: IC50 Values of Various Compounds in Breast Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | Compound 97 | 0.77 ± 0.01 |
| MCF-7 | Compound 98 | 0.1 ± 0.01 |
| MDA-MB-231 | Compound 99 | 6.49 ± 0.04 |
| T47D | Compound 11 | 2.20 ± 1.5 |
| MCF-7 | Compound 11 | 3.03 ± 1.5 |
| MDA-MB-231 | Compound 11 | 11.90 ± 2.6 |
| MDA-MB-231 | Compound 65 | 26.12 |
| MCF-7 | Compound 65 | 54.25 |
This table presents IC50 values for various synthetic compounds against different breast cancer cell lines, illustrating the range of potencies observed in preclinical studies.[6]
Table 3: Apoptosis Induction in Breast Cancer Cells
| Cell Line | Treatment | Total Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| MDA-MB-231 | Doxorubicin | 98.46% | 17.63% |
| MDA-MB-231 | Niclosamide + Doxorubicin | 99.43% | 91.4% |
| SK-BR-3 | Doxorubicin | 68.18% | - |
| SK-BR-3 | Niclosamide + Doxorubicin | 98.76% | - |
| MCF-7 | Doxorubicin | - | 82.29% |
| MCF-7 | Niclosamide + Doxorubicin | - | 96.28% |
Quantitative representation of apoptosis in different breast cancer cell lines after treatment, highlighting the potential for combination therapies to enhance cell death.[7]
Table 4: Cell Cycle Arrest in Breast Cancer Cells
| Cell Line | Treatment (Ansamitocin P3) | Cells in G2/M Phase (%) |
| MCF-7 | Control | ~5% |
| MCF-7 | 20 pM | ~20% |
| MCF-7 | 50 pM | ~45% |
| MCF-7 | 100 pM | ~65% |
Flow cytometric analysis showing a dose-dependent increase in the percentage of MCF-7 cells arrested in the G2/M phase of the cell cycle after treatment with Ansamitocin P3.[8]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of DM4 or a DM4-ADC on breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3)
-
Complete culture medium
-
DM4 or DM4-ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the DM4 compound or DM4-ADC in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and wells with untreated cells (vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with DM4 or a DM4-ADC using flow cytometry.
Materials:
-
Breast cancer cells
-
DM4 or DM4-ADC
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of DM4 or DM4-ADC for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis
This protocol determines the effect of DM4 or a DM4-ADC on cell cycle progression using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Breast cancer cells
-
DM4 or DM4-ADC
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with DM4 or DM4-ADC as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Tubulin Polymerization
This protocol assesses the effect of DM4 on the polymerization state of microtubules.
Materials:
-
Breast cancer cells
-
DM4
-
Lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent with protease inhibitors)
-
Hypotonic buffer
-
Bradford or BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-α-tubulin, anti-β-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with DM4 for the desired time. Lyse the cells in a hypotonic buffer to separate soluble (unpolymerized) and polymerized tubulin fractions by centrifugation (e.g., 100,000 x g for 1 hour). The supernatant contains the soluble fraction, and the pellet contains the polymerized fraction.
-
Protein Quantification: Determine the protein concentration of each fraction using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of polymerized to soluble tubulin.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating DM4 in breast cancer cells.
Signaling Pathway: Spindle Assembly Checkpoint Activation by DM4
Caption: DM4-induced spindle assembly checkpoint activation leading to mitotic arrest.
Signaling Pathway: Intrinsic Apoptosis Pathway Induced by DM4
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Frontiers | Advances in the study of marketed antibody-drug Conjugates (ADCs) for the treatment of breast cancer [frontiersin.org]
- 4. Current understandings and prospects of antibody-drug conjugates (ADCs) for the treatment of breast cancer: a narrative review - Hao - Translational Breast Cancer Research [tbcr.amegroups.org]
- 5. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Assessment of Maytansinoid DM4 Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] Maytansinoid DM4, a potent anti-mitotic agent, is a frequently utilized payload due to its high cytotoxicity.[2][] It is a derivative of maytansine (B1676224) that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][4] The targeted delivery of DM4 via an ADC aims to maximize efficacy at the tumor site while minimizing systemic toxicity.[2]
Robust and reproducible in vitro assays are critical for the preclinical evaluation of DM4 ADC efficacy.[5] These assays are essential for candidate selection, mechanism of action (MoA) elucidation, and understanding the parameters that drive potency. This document provides detailed protocols for a suite of key in vitro assays designed to characterize the biological activity of DM4-ADCs, including cytotoxicity, apoptosis, internalization, and the bystander effect.
Mechanism of Action of DM4-ADCs
The therapeutic effect of a DM4-ADC is a multi-step process that begins with the specific binding of the antibody to its target antigen on the cancer cell surface.[1][4] This is followed by internalization of the ADC-antigen complex, typically via receptor-mediated endocytosis.[6][7] The complex is then trafficked to lysosomes, where the linker is cleaved, releasing the DM4 payload into the cytoplasm.[1][] Once released, DM4 exerts its potent cytotoxic effect by binding to tubulin. This action disrupts microtubule dynamics, preventing the formation of the mitotic spindle, which is essential for cell division.[2] The result is cell cycle arrest in the G2/M phase, ultimately leading to the initiation of the apoptotic cascade and programmed cell death.[2][8]
Cytotoxicity Assay
The cytotoxicity assay is fundamental for quantifying the dose-dependent cell-killing ability of a DM4-ADC.[1] The half-maximal inhibitory concentration (IC50) is the key metric derived from this assay, representing the concentration of ADC required to inhibit cell viability by 50%.[9]
Data Presentation: Hypothetical Cytotoxicity of a DM4-ADC
| Cell Line | Target Antigen Expression | IC50 (ng/mL) |
| SK-BR-3 | High | 5.8 |
| BT-474 | High | 12.5 |
| HT-29 | Moderate | 150.7 |
| MDA-MB-231 | Low/Negative | > 2000 |
| NCI-N87 | High | 8.3[10] |
| HCT-15 | Moderate | 250.0[11] |
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5][9]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
DM4-ADC and control antibody (e.g., unconjugated antibody)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[1][9]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[1]
-
ADC Treatment: Prepare serial dilutions of the DM4-ADC and control antibodies in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control) and medium only (blank).[9]
-
Incubation: Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C, 5% CO2.[9][12]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently mix on an orbital shaker.[1]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Apoptosis Assay
DM4-ADCs induce cell death primarily through apoptosis.[2][13] Apoptosis assays are therefore crucial to confirm the mechanism of cell killing.[14][15] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
Principle: Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Target cancer cell lines
-
6-well plates
-
DM4-ADC and controls
-
Flow cytometer
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with PI
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 0.5 x 10^6 cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the DM4-ADC at relevant concentrations (e.g., 1x and 10x IC50) for 24, 48, or 72 hours.[10] Include an untreated control.
-
Cell Harvesting: After incubation, collect both the supernatant (containing floating/dead cells) and adherent cells (harvested using Trypsin-EDTA). Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.[10] Four populations can be identified:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptotic: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
-
Necrotic: Annexin V-negative, PI-positive
-
Bystander Effect Assay
The "bystander effect" is a critical phenomenon where the cytotoxic payload released from a target cancer cell diffuses into and kills adjacent, antigen-negative cells.[16][17] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen.[18]
Data Presentation: Hypothetical Bystander Killing in Co-culture
| Treatment | Target Cell Viability (Antigen+) | Bystander Cell Viability (Antigen-) |
| Untreated Control | 100% | 100% |
| Control ADC (Non-binding) | 98% | 99% |
| DM4-ADC (Membrane Permeable Payload) | 15% | 45% |
| ADC with Non-Permeable Payload | 18% | 95% |
Experimental Protocol: Co-culture Bystander Assay
This assay evaluates the ability of a DM4-ADC to kill antigen-negative (Ag-) cells when they are cultured together with antigen-positive (Ag+) cells.[16][18]
Materials:
-
Ag+ cell line (target)
-
Ag- cell line (bystander), stably expressing a fluorescent protein (e.g., GFP) for easy identification.[1][5]
-
DM4-ADC and controls
-
96-well plates
-
Flow cytometer or high-content imaging system
-
Viability dye (e.g., Propidium Iodide, DAPI)
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 3:1). Allow cells to attach overnight.[18]
-
ADC Treatment: Treat the co-culture with the DM4-ADC at a concentration that is highly cytotoxic to Ag+ cells but has minimal direct effect on Ag- cells in a monoculture. Include an untreated co-culture as a control.[1]
-
Incubation: Incubate the plate for 72-96 hours.[1]
-
Data Acquisition and Analysis (Flow Cytometry):
-
Harvest the cells and stain with a viability dye (e.g., PI).[1]
-
Analyze the cells by flow cytometry.
-
Gate on the GFP-positive population (Ag- cells).[1]
-
Determine the percentage of dead (PI-positive) GFP-positive cells in the treated versus untreated wells. An increase in the death of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
-
Advanced Models: 3D Spheroid Assays
Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately mimic the in vivo tumor microenvironment compared to 2D monolayers.[19][20] They recapitulate cell-cell interactions, nutrient gradients, and barriers to drug penetration, providing a more physiologically relevant platform for evaluating ADC efficacy.[19][21]
Experimental Protocol: 3D Spheroid Viability Assay
Procedure:
-
Spheroid Formation: Seed cancer cells in ultra-low attachment 96-well plates (e.g., 1,000-5,000 cells/well) to promote self-aggregation into spheroids. Culture for 3-5 days.[19][22]
-
ADC Treatment: Carefully remove a portion of the old medium and add fresh medium containing serial dilutions of the DM4-ADC.
-
Incubation: Treat the spheroids for an extended period, typically 7-14 days, to allow for ADC penetration and induction of cell death throughout the 3D structure.[21]
-
Viability Assessment: Measure spheroid viability using a 3D-optimized assay, such as the CellTiter-Glo® 3D Reagent, which measures ATP levels.[19]
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® 3D reagent to each well.
-
Shake the plate to induce cell lysis and stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.[19]
-
Conclusion
The suite of in vitro assays described provides a comprehensive framework for the preclinical evaluation of this compound-ADC efficacy. By systematically assessing cytotoxicity, mechanism of action, and the bystander effect in both 2D and 3D models, researchers can gain critical insights into the therapeutic potential of ADC candidates. This data-driven approach is essential for guiding the selection and optimization of ADCs for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 7. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In Vitro and In Vivo Fluorescence Imaging of Antibody–Drug Conjugate-Induced Tumor Apoptosis Using Annexin V–EGFP Conjugated Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 18. agilent.com [agilent.com]
- 19. benchchem.com [benchchem.com]
- 20. theanalyticalscientist.com [theanalyticalscientist.com]
- 21. biorxiv.org [biorxiv.org]
- 22. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models App Note | Sartorius [sartorius.com]
Application Notes and Protocols for Novel Antibody-Drug Conjugate Development Utilizing the Maytansinoid DM4 Payload
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and preclinical evaluation of novel Antibody-Drug Conjugates (ADCs) utilizing the potent maytansinoid payload, DM4 (ravtansine). This document includes detailed protocols for critical experiments, quantitative data for established DM4-ADCs, and visual representations of key biological and experimental processes.
Introduction to Maytansinoid DM4
This compound, a derivative of maytansine, is a highly potent microtubule-disrupting agent, making it an effective cytotoxic payload for ADCs.[1] Its mechanism of action involves binding to tubulin and inhibiting microtubule assembly, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3] The high cytotoxicity of DM4, with IC50 values often in the picomolar to nanomolar range, allows for effective cancer cell killing even at low concentrations.[4][5][6] DM4 is typically conjugated to monoclonal antibodies (mAbs) via cleavable linkers, such as disulfide-containing linkers like SPDB, which are designed to be stable in circulation but release the payload in the reducing environment of the tumor.[7][8]
Quantitative Data for DM4-Based ADCs
The following tables summarize key quantitative data for several DM4-containing ADCs, providing a benchmark for novel ADC development.
Table 1: In Vitro Cytotoxicity of DM4-ADCs
| ADC Name | Target Antigen | Cancer Cell Line | IC50 Value | Reference |
| Indatuximab Ravtansine (BT-062) | CD138 | RPMI 8226 (Multiple Myeloma) | 200 pM | [4][9] |
| MOLP-8 (Multiple Myeloma) | 40 pM | [4][9] | ||
| U266 (Multiple Myeloma) | 20 pM | [4][9] | ||
| SK-BR-3 (Breast Cancer) | More sensitive than T47D | [10] | ||
| T47D (Breast Cancer) | Less sensitive than SK-BR-3 | [10] | ||
| Coltuximab Ravtansine (SAR3419) | CD19 | Various B-cell malignancies | Not specified | [3][7] |
| H6-DM4 | 5T4 | Various GI Cancer Cell Lines | Nanomolar range | [11] |
| T4H11-DM4 | DDR1 | HT-29, HCT116, HCT15, Caco-2, DLD-1, SW48, SW480 (Colon Cancer) | Potent cytotoxicity observed |
Table 2: In Vivo Efficacy of DM4-ADCs in Xenograft Models
| ADC Name | Xenograft Model | Dosing Regimen | Efficacy Outcome | Reference |
| Indatuximab Ravtansine (BT-062) | MAXF1322 (Triple-Negative Breast Cancer) | 2 mg/kg and 4 mg/kg | Demonstrated anti-tumor activity | [10] |
| MMXF L363 (Plasma Cell Myeloma) | 2 and 4 mg/kg | Tumor growth delay | [9] | |
| Coltuximab Ravtansine (SAR3419) | Ramos (Burkitt's Lymphoma) | 50 µg/kg (conjugated DM4) | Minimal effective single dose | [3] |
| 100 µg/kg (conjugated DM4) | Complete tumor regression in 100% of mice | [3] | ||
| H6-DM4 | Various GI Cancer Xenografts | 2.5 mg/kg or 10 mg/kg | Eradicated established tumors | [11] |
| T4H11-DM4 | HT-29, HCT116, HCT15 (Colon Cancer) | 2.5, 5, or 10 mg/kg (IV on days 1, 4, 7) | Dose-dependent tumor growth inhibition |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of DM4-ADC development and evaluation.
DM4 Conjugation to Monoclonal Antibody via SPDB Linker
This protocol describes the conjugation of a thiol-containing DM4 payload to the lysine (B10760008) residues of a monoclonal antibody using the N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) heterobifunctional linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SPDB linker
-
DM4 payload
-
Anhydrous Dimethylacetamide (DMA)
-
Purification column (e.g., Sephadex G25)
-
Reaction buffers (e.g., borate (B1201080) buffer, pH 8.0)
-
Quenching reagent (e.g., iodoacetamide)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into a conjugation-compatible buffer (amine-free, pH 7.5-8.5).
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
Linker Activation and Antibody Modification:
-
Dissolve SPDB in DMA to a stock concentration of 10-20 mM.
-
Add a 5-10 fold molar excess of the SPDB solution to the mAb solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess, unreacted linker by size-exclusion chromatography (e.g., Sephadex G25) equilibrated with a suitable buffer (e.g., PBS with 50 mM borate, pH 7.5).
-
-
DM4 Conjugation:
-
Dissolve DM4 in DMA to a stock concentration of 10-20 mM.
-
Add a 1.5-2.0 fold molar excess of the DM4 solution to the linker-modified mAb.
-
Incubate the reaction for 18-24 hours at room temperature.[12]
-
-
Quenching and Purification:
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.[14]
-
Assess the purity and aggregation of the ADC by Size Exclusion Chromatography (SEC).
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the in vitro potency (IC50) of a DM4-ADC.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
DM4-ADC and unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the DM4-ADC and the unconjugated antibody in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and wells with untreated cells (vehicle control).[4]
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[4]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan (B1609692):
-
Carefully remove the medium from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents on a plate shaker for 5-15 minutes.[4]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.[16]
-
In Vitro Bystander Effect Assay
This protocol describes a co-culture assay to evaluate the bystander killing effect of a DM4-ADC.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
DM4-ADC
-
96-well plate
-
Flow cytometer or high-content imaging system
-
Viability dye (e.g., Propidium Iodide)
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
Allow cells to attach overnight.[17]
-
-
ADC Treatment:
-
Treat the co-culture with the DM4-ADC at a concentration that is highly cytotoxic to Ag+ cells but has minimal effect on Ag- cells in monoculture. Include an untreated co-culture as a control.
-
Incubate for 72-96 hours.[17]
-
-
Data Acquisition and Analysis:
-
Flow Cytometry: Harvest the cells and stain with a viability dye. Analyze the cells by flow cytometry, gating on the GFP-positive population (Ag- cells). Determine the percentage of dead (viability dye-positive) GFP-positive cells in the treated versus untreated wells.[17]
-
High-Content Imaging: Stain the cells with a viability dye. Image the wells and use image analysis software to quantify the number of live and dead GFP-positive cells.[17]
-
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a DM4-ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Human cancer cell line known to be sensitive to the DM4-ADC
-
Matrigel (or similar basement membrane matrix)
-
DM4-ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimation and Tumor Implantation:
-
Tumor Growth and Randomization:
-
Treatment Administration:
-
Administer the DM4-ADC, unconjugated antibody, or vehicle control via the appropriate route (typically intravenous injection).
-
The dosing schedule can vary (e.g., a single dose, or multiple doses on a specific schedule like Q3D x 3 - every three days for three doses).[9]
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior).
-
The study is typically terminated when tumors in the control group reach a predetermined size or when significant toxicity is observed.[15]
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze survival data if the study includes a survival endpoint.
-
Mechanism of Action and Signaling Pathway
The primary mechanism of action of DM4 is the disruption of microtubule dynamics. Upon internalization of the ADC and release of DM4 within the cancer cell, DM4 binds to tubulin, preventing its polymerization into microtubules. This leads to the disassembly of the mitotic spindle, causing the cell to arrest in the M-phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Indatuximab ravtansine - Wikipedia [en.wikipedia.org]
- 6. A Phase 2 Study of Coltuximab Ravtansine (SAR3419) Monotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia (ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indatuximab ravtansine (BT062) combination treatment in multiple myeloma: pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of Indatuximab Ravtansine against Triple-Negative Breast Cancer in Preclinical Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncologyvoicenetwork.com [oncologyvoicenetwork.com]
- 12. researchgate.net [researchgate.net]
- 13. biocytogen.com [biocytogen.com]
- 14. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. dctd.cancer.gov [dctd.cancer.gov]
- 17. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 19. researchgate.net [researchgate.net]
- 20. Indatuximab Ravtansine Overview - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for Evaluating Maytansinoid DM4 Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoid DM4 is a potent microtubule-targeting agent that has emerged as a critical cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] As a derivative of maytansine, DM4 exerts its powerful anti-mitotic effects by inhibiting tubulin polymerization, which leads to cell cycle arrest and ultimately, apoptotic cell death.[1][3] The targeted delivery of DM4 to cancer cells via monoclonal antibodies enhances its therapeutic index by maximizing efficacy at the tumor site while minimizing systemic toxicity.[2][3]
These application notes provide detailed protocols for essential cell-based assays to evaluate the potency of DM4 and DM4-conjugated ADCs. The described assays include methods to assess cytotoxicity, induction of apoptosis, and cell cycle arrest, which are fundamental for the preclinical characterization and advancement of DM4-based therapeutics.
Mechanism of Action
The therapeutic action of a DM4-ADC is a multi-step process that begins with the binding of the antibody component to a specific antigen on the surface of a cancer cell. This is followed by the internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[4] Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the active DM4 payload into the cytoplasm.[4] The released DM4 then binds to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[1][3]
Data Presentation: In Vitro Potency of DM4 and DM4-ADCs
The cytotoxic potency of this compound is demonstrated across a range of cancer cell lines, with IC50 values typically in the picomolar to nanomolar range.[2][5] The following tables summarize the in vitro cytotoxicity of unconjugated DM4 and various DM4-containing antibody-drug conjugates from several studies.
Table 1: In Vitro Potency of Unconjugated this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | 0.3 - 0.4 | [5][6] |
Table 2: In Vitro Potency of DM4-Antibody-Drug Conjugates (ADCs)
| ADC | Target Antigen | Cell Line | Cancer Type | IC50 (nM) | Reference |
| 7E7-DM4 | CD123 | MOLM-14 | Acute Myeloid Leukemia | 1 - 10 | [5] |
| 11C3-DM4 | CD123 | MV-4-11 | Acute Myeloid Leukemia | 1 - 10 | [5] |
| huC242-SPDB-DM4 | CanAg | COLO 205 | Colon Cancer | ~3 x 10⁻⁹ mol/L | [1] |
| huC242-SMCC-DM1 | CanAg | COLO 205 | Colon Cancer | ~3 x 10⁻⁹ mol/L | [1] |
| T-DM1 | HER2 | MDA-MB-361 | Breast Cancer | ~0.08 (parental) | [7] |
Experimental Protocols
Herein, we provide detailed protocols for key cell-based assays to determine the potency of this compound.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or DM4-ADC
-
Control antibody (for ADCs)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of the DM4-ADC or free DM4 and a negative control (e.g., unconjugated antibody) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include wells with medium only (blank) and wells with untreated cells (vehicle control).
-
Incubate the plate for a predetermined exposure time (e.g., 72-96 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software program.
-
Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with DM4 or DM4-ADC
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells (1 x 10^6 cells) in a suitable culture vessel and treat with the desired concentrations of DM4 or DM4-ADC for the desired time.
-
Collect both floating (apoptotic) and adherent cells.
-
Wash the collected cells twice with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry immediately.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
Cells treated with DM4 or DM4-ADC
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest treated and untreated control cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The DNA content will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest induced by DM4.[8]
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.
Caption: DM4-ADC Mechanism of Action Signaling Pathway.
Caption: Experimental Workflow for Cytotoxicity (MTT) Assay.
Caption: Experimental Workflow for Apoptosis Assay.
Caption: Experimental Workflow for Cell Cycle Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of lung cancer cells A549 and H460 by curcuminoid extracts and nanoemulsions prepared from Curcuma longa Linnaeus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Resistance to Maytansinoid DM4-Based Therapies: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Maytansinoid DM4-based therapies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Understanding this compound
This compound is a potent microtubule-inhibiting agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2] Its mechanism of action involves binding to tubulin, disrupting microtubule dynamics, which ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] ADCs are designed to selectively deliver DM4 to tumor cells expressing a specific target antigen, thereby minimizing systemic toxicity.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DM4?
A1: DM4 is a microtubule-depolymerizing agent.[3] It binds to tubulin, a key component of microtubules, and inhibits its polymerization. This disruption of the microtubule network interferes with the formation of the mitotic spindle, a structure essential for cell division. Consequently, cancer cells are arrested in the mitotic phase of the cell cycle, which ultimately triggers programmed cell death, or apoptosis.[3]
Q2: What are the most common mechanisms of resistance to DM4-based ADCs?
A2: Resistance to DM4-based ADCs is a multifaceted issue. The most frequently observed mechanisms include:
-
Upregulation of Multidrug Resistance (MDR) Transporters: The overexpression of efflux pumps, particularly P-glycoprotein (MDR1 or ABCB1), is a primary cause of resistance. These transporters actively pump the DM4 payload out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.[4]
-
Alterations in the PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway that is often hyperactivated in cancer.[5] Its activation can promote resistance to DM4-based therapies by upregulating anti-apoptotic proteins and potentially modulating the expression of drug transporters.[4][5]
-
Reduced Target Antigen Expression: A decrease in the expression of the target antigen on the surface of cancer cells can lead to reduced internalization of the ADC, thereby limiting the delivery of the DM4 payload.
-
Impaired ADC Internalization and Trafficking: Defects in the cellular machinery responsible for endocytosis and lysosomal trafficking can prevent the ADC from reaching the lysosome, where the DM4 payload is typically released.
-
Lysosomal Dysfunction: Changes in lysosomal pH or enzymatic activity can hinder the cleavage of the linker and the release of active DM4 within the cell.
Q3: What is the "bystander effect" in the context of DM4-based ADCs, and how can it be optimized?
A3: The bystander effect is the ability of a released ADC payload to diffuse from the targeted antigen-positive cancer cell and kill neighboring antigen-negative cancer cells.[6][] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[6][] For the bystander effect to occur, the released payload must be able to cross cell membranes. The lipophilic nature of some DM4 metabolites allows for this diffusion.[8]
Optimization of the bystander effect can be approached by:
-
Linker Chemistry: The choice of linker is critical. Cleavable linkers, such as disulfide or peptide-based linkers, are designed to release the payload in the tumor microenvironment or within the target cell.[6] The stability of the linker must be balanced to ensure it remains intact in circulation but is efficiently cleaved at the tumor site.[6]
-
Payload Permeability: The physicochemical properties of the released payload, particularly its lipophilicity and charge, determine its ability to diffuse across cell membranes.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with DM4-based therapies.
| Problem | Potential Cause | Suggested Solution |
| Low in vitro potency of DM4-ADC in a new cell line. | Low target antigen expression: The cell line may not express sufficient levels of the target antigen for effective ADC binding and internalization. | Quantify the target antigen expression on the cell surface using flow cytometry or western blotting. Compare the expression levels to a known sensitive cell line. |
| MDR1 overexpression: The cell line may have high endogenous expression of P-glycoprotein (MDR1), leading to rapid efflux of the DM4 payload. | Assess the expression and function of MDR1 using qPCR, western blotting, or a functional dye efflux assay (e.g., with rhodamine 123). Consider using an MDR1 inhibitor, such as verapamil (B1683045) or tariquidar, in your cytotoxicity assay to confirm MDR1-mediated resistance. | |
| Inefficient ADC internalization or lysosomal trafficking: The cell line may have a defect in the endocytic pathway or lysosomal function. | Perform an internalization assay using a fluorescently labeled ADC to visualize and quantify its uptake. You can also use lysosomal inhibitors (e.g., bafilomycin A1) to determine if lysosomal processing is required for ADC activity. | |
| Inconsistent results in cytotoxicity assays. | Cell viability assay timing: The cytotoxic effects of microtubule inhibitors like DM4 can be cell-cycle dependent and may require a longer incubation period to manifest. | Optimize the incubation time for your cytotoxicity assay. For microtubule inhibitors, a 72-96 hour incubation is often recommended to allow for cell cycle arrest and subsequent apoptosis. |
| ADC aggregation: The ADC may have aggregated during storage or handling, reducing its activity. | Analyze the ADC for aggregation using size-exclusion chromatography (SEC).[6] If aggregation is detected, consider optimizing the formulation buffer (pH, ionic strength) and handling procedures (avoiding repeated freeze-thaw cycles).[6][9] | |
| High off-target toxicity in vivo. | Premature linker cleavage: The linker may be unstable in circulation, leading to the systemic release of the DM4 payload.[6] | Evaluate the stability of the linker in plasma ex vivo.[10] Consider using a more stable linker chemistry. |
| On-target, off-tumor toxicity: The target antigen may be expressed on normal tissues, leading to ADC-mediated toxicity. | Assess the expression of the target antigen in healthy tissues of your animal model. | |
| Lack of bystander effect in co-culture assays. | Rapid payload degradation: The released DM4 metabolite may be quickly metabolized by the cells. | Measure the stability of the free DM4 payload in your cell culture medium. |
| Insufficient assay duration: A significant lag time may be required to observe bystander killing. | Extend the duration of your co-culture assay and monitor cell viability at multiple time points.[6] | |
| Low permeability of the released payload: The specific linker and the resulting DM4 metabolite may not be sufficiently membrane-permeable. | Consider using a different cleavable linker designed to release a more lipophilic and neutral DM4 metabolite.[8] |
Quantitative Data Summary
The following table presents a hypothetical example of IC50 values that could be observed in experiments investigating resistance to a DM4-based ADC.
| Cell Line | ADC Target | Resistance Mechanism | DM4-ADC IC50 (nM) | DM4-ADC + MDR1 Inhibitor IC50 (nM) | Fold Resistance | Reference |
| Parental Cancer Cell Line | Antigen X | - | 1.5 | 1.2 | 1.0 | [Hypothetical Data] |
| Resistant Cancer Cell Line | Antigen X | MDR1 Overexpression | 150 | 2.5 | 100 | [Hypothetical Data] |
| Parental Cancer Cell Line | Antigen Y | - | 0.8 | 0.7 | 1.0 | [Hypothetical Data] |
| Resistant Cancer Cell Line | Antigen Y | PI3K Pathway Activation | 25 | 22 | 31.25 | [Hypothetical Data] |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a DM4-based ADC.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
DM4-based ADC
-
Control antibody (unconjugated)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the DM4-ADC and the unconjugated antibody control in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a blank control and untreated cells as a vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration to determine the IC50 value using appropriate software.
Protocol 2: Co-culture Bystander Effect Assay
This protocol is designed to assess the bystander killing activity of a DM4-based ADC.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for easy identification)
-
DM4-based ADC
-
Control ADC (non-binding or with a non-cleavable linker)
-
Complete cell culture medium
-
96-well plates
-
Flow cytometer or high-content imaging system
-
Viability dye (e.g., Propidium Iodide)
Procedure:
-
Cell Seeding: Co-seed the Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1) to a confluent monolayer. Allow the cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the DM4-ADC and the control ADC. Include an untreated co-culture as a control.
-
Incubation: Incubate the plate for 72-120 hours.
-
Data Acquisition and Analysis:
-
Flow Cytometry: Harvest the cells and stain with a viability dye. Analyze the cells by flow cytometry, gating on the GFP-positive (Ag-) population. Determine the percentage of dead (viability dye-positive) Ag- cells in the treated versus untreated wells.
-
High-Content Imaging: Stain the cells with a viability dye and acquire images. Use image analysis software to quantify the number of viable and non-viable GFP-positive cells.
-
Visualizing Resistance Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways involved in resistance to this compound-based therapies.
Caption: Mechanism of DM4-ADC action and MDR1-mediated resistance.
Caption: The PI3K/Akt pathway's role in promoting cell survival and resistance.
Experimental Workflows
The following diagrams illustrate the logical flow of key experimental procedures.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Caption: Workflow for a co-culture bystander effect assay.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. onclive.com [onclive.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug-to-Antibody Ratio for Maytansinoid DM4 ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) of Maytansinoid DM4 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-to-antibody ratio (DAR) for a this compound ADC?
An optimal DAR for maytansinoid ADCs, such as those utilizing a DM4 payload, is generally considered to be in the range of 3 to 4.[1] While a higher DAR can enhance potency in laboratory settings, it is often linked to quicker clearance from the body, greater accumulation in the liver, and a narrower therapeutic window in preclinical studies.[1][2][3] Conversely, a low DAR may lead to reduced anti-tumor effectiveness.[1] Therefore, a DAR of 3-4 often serves as a good initial target for optimization.
Q2: What is the mechanism of action for DM4 as an ADC payload?
DM4 is a potent anti-mitotic agent that belongs to the maytansinoid family of cytotoxic drugs.[4][5][6][7] Its primary mechanism of action is the inhibition of tubulin polymerization, a crucial process for the formation of microtubules.[4][5][8] By binding to tubulin, DM4 disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequently inducing programmed cell death (apoptosis).[4] This high level of cytotoxicity makes it an effective payload for targeted delivery to cancer cells via ADCs.[4]
Q3: How does the drug-to-antibody ratio (DAR) impact the efficacy and toxicity of a DM4 ADC?
The DAR is a critical quality attribute that significantly influences the therapeutic window of an ADC.
-
Efficacy: Generally, a higher DAR leads to increased in vitro potency as more cytotoxic payload is delivered to the target cell.[9] However, this does not always translate to better in vivo efficacy.
-
Toxicity and Pharmacokinetics: ADCs with a high DAR (e.g., >8) can become more hydrophobic, leading to aggregation, faster clearance from circulation, and increased accumulation in organs like the liver, which can cause off-target toxicity.[1][2][3][9] Conversely, ADCs with a lower DAR (e.g., 2-4) tend to have more favorable pharmacokinetic profiles and a better safety profile.[1] Ocular toxicity has also been reported for DM4-containing ADCs.[3][10]
Q4: What are the primary methods for determining the DAR of a DM4 ADC?
The most common analytical techniques for characterizing the DAR of ADCs are Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[11]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method that separates ADC species based on their hydrophobicity.[12][13] Since the DM4 payload is hydrophobic, each conjugated drug molecule increases the overall hydrophobicity of the ADC. This allows for the separation of species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8), enabling the calculation of the average DAR.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another powerful technique for DAR analysis.[14][15][16][17] It can be used to analyze both intact and reduced ADCs, providing detailed information about the distribution of the drug on both the heavy and light chains of the antibody.[14][16]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the development and characterization of DM4 ADCs.
| Symptom/Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conjugation Efficiency (Low Average DAR) | Insufficient molar ratio of linker-payload to antibody during conjugation. | Optimize the molar ratio of the DM4-linker to the antibody in small-scale reactions before proceeding to larger batches. |
| Inactive linker or DM4 payload. | Verify the activity and purity of the linker and DM4 payload using appropriate analytical methods. | |
| Suboptimal reaction conditions (pH, temperature, reaction time). | Systematically vary the pH, temperature, and incubation time of the conjugation reaction to identify the optimal conditions. | |
| Interfering substances in the antibody buffer. | Perform a buffer exchange to remove any potentially interfering substances, such as primary amines or other nucleophiles.[18] | |
| High Levels of Aggregation Post-Conjugation | High average DAR leading to increased hydrophobicity. | Aim for a lower average DAR (e.g., 2-4).[1] Consider using site-specific conjugation to produce a more homogeneous ADC. |
| Inappropriate buffer conditions (pH, ionic strength). | Screen different formulation buffers to identify conditions that minimize aggregation. Size Exclusion Chromatography (SEC) is essential for monitoring aggregation.[11] | |
| Low In Vitro Cytotoxicity Despite Adequate DAR | Poor internalization of the ADC by target cells. | Confirm that the antibody is efficiently internalized by the target cells using internalization assays. |
| Inefficient release of the DM4 payload inside the cell. | Evaluate the stability and cleavage mechanism of the linker to ensure the payload is released in the intracellular environment. | |
| Target cell line has low expression of the target antigen. | Quantify the antigen expression level on the target cells to ensure it is sufficient for ADC efficacy. | |
| High Off-Target Toxicity in In Vivo Models | Premature release of the DM4 payload in circulation due to an unstable linker. | Select a more stable linker to minimize premature payload release.[1] |
| High DAR leading to rapid clearance and accumulation in non-target organs. | Optimize the DAR to a lower range (2-4) to improve the pharmacokinetic profile.[1][3] | |
| "On-target, off-tumor" toxicity where the target antigen is also expressed on healthy tissues. | Thoroughly evaluate the expression profile of the target antigen in normal tissues. | |
| Inconsistent DAR Between Batches | Variability in raw materials (antibody, linker, DM4). | Implement rigorous quality control measures for all starting materials. |
| Poor control over conjugation reaction parameters. | Standardize and precisely control all reaction parameters, including concentrations, temperature, and reaction time. |
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and drug distribution of a DM4 ADC.
Materials:
-
DM4 ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the DM4 ADC sample.[1]
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.[1]
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.). The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.[1]
-
Calculate the area of each peak.
-
The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the potency of DM4 ADCs with different DARs on target cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
DM4 ADC samples at various concentrations
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the DM4 ADC and control antibody in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the ADC and control antibody. Include untreated cells as a control.
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[4]
Data Presentation
Table 1: Impact of DAR on DM4 ADC Properties
| Property | Low DAR (e.g., 2) | Optimal DAR (e.g., 3-4) | High DAR (e.g., 8) |
| In Vitro Potency | Lower | High | Highest |
| In Vivo Efficacy | May be suboptimal | Generally optimal | Often reduced due to poor PK |
| Pharmacokinetics (PK) | Longer half-life, lower clearance | Favorable PK profile | Shorter half-life, rapid clearance[1][3] |
| Toxicity | Lower | Acceptable | Increased off-target toxicity[1] |
| Aggregation Potential | Low | Moderate | High |
Table 2: Typical Results from HIC Analysis of a DM4 ADC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 5 |
| DAR 2 | 8.9 | 25 |
| DAR 4 | 12.1 | 50 |
| DAR 6 | 14.8 | 15 |
| DAR 8 | 17.3 | 5 |
| Average DAR | 3.9 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 7. adcreview.com [adcreview.com]
- 8. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibody drug conjugates (ADCs) – the role of in vitro models in safety assessment | Newcells Biotech [newcellsbiotech.co.uk]
- 11. leukocare.com [leukocare.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Antibody Conjugation Troubleshooting [bio-techne.com]
Technical Support Center: Strategies to Reduce Off-Target Toxicity of Maytansinoid DM4 ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the development of Maytansinoid DM4 Antibody-Drug Conjugates (ADCs). Our goal is to help you minimize off-target toxicity while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target toxicity with DM4 ADCs?
Off-target toxicity of DM4 ADCs can stem from several factors:
-
Premature Payload Release: Unstable linkers can release the highly potent DM4 payload into systemic circulation before the ADC reaches the target tumor cells, leading to damage of healthy tissues.[1][2]
-
High Drug-to-Antibody Ratio (DAR): ADCs with a high DAR (e.g., >8) can exhibit increased hydrophobicity, leading to aggregation and faster clearance by organs like the liver, which can contribute to off-target toxicity.[3][4]
-
Non-specific ADC Uptake: Healthy cells, particularly those of the reticuloendothelial system, can take up ADCs, leading to toxicity.[5] Modifications to the antibody, such as reducing its Fc-mediated uptake, can help decrease these off-target effects.[3]
-
"On-target, Off-tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity in those tissues.[1]
-
Payload-Specific Toxicity: DM4 itself is associated with certain toxicities, such as ocular toxicity.[1][4]
Q2: What is the optimal Drug-to-Antibody Ratio (DAR) for a DM4 ADC to balance efficacy and toxicity?
An optimal DAR for maytansinoid ADCs, including those with a DM4 payload, is generally considered to be in the range of 2 to 4.[3] While higher DARs can increase potency in vitro, they are often associated with faster clearance, increased liver accumulation, and a reduced therapeutic index in preclinical models.[3][6] Conversely, a low DAR may result in diminished anti-tumor efficacy. Therefore, a DAR of 3-4 is often a good starting point for optimization.[3]
Q3: How can linker design be optimized to reduce off-target toxicity?
Linker design is critical for ADC stability and minimizing off-target toxicity.[] Key strategies include:
-
Enhancing Linker Stability: Utilizing more stable linkers ensures that the DM4 payload is primarily released within the target tumor cells.[1] For instance, increasing the steric hindrance of a linker can enhance its stability in circulation.[1]
-
Incorporating Hydrophilic Moieties: The conjugation of hydrophobic payloads like DM4 can increase the propensity for ADC aggregation.[8] Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or sulfonate groups, can reduce aggregation, improve pharmacokinetics, and increase the therapeutic window.[9][10]
-
Choosing the Right Cleavage Mechanism: Linkers can be cleavable (e.g., sensitive to the acidic environment or proteases within the lysosome) or non-cleavable.[1] While cleavable linkers can mediate a bystander effect, non-cleavable linkers may offer a better tolerability profile by reducing premature payload release.[4][10]
Q4: What is the "bystander effect" and how can it be modulated to improve the therapeutic index?
The bystander effect is the ability of an ADC's cytotoxic payload, once released from the target cell, to diffuse and kill neighboring antigen-negative tumor cells.[11][12] This is particularly important in treating heterogeneous tumors.[11] DM4 is a membrane-permeable toxin, which is a prerequisite for a strong bystander effect.[11]
However, an overly potent bystander effect can also increase off-target toxicity to surrounding healthy tissues.[4] Modulating the bystander effect involves a careful balance of:
-
Linker Cleavability: The linker must be efficiently cleaved within the tumor microenvironment or inside the target cell to release the payload.[11]
-
Payload Permeability: The released payload must be able to cross cell membranes.[13]
-
Controlled Release: Optimizing the linker to ensure payload release is predominantly localized to the tumor can help mitigate systemic toxicity.[14]
Troubleshooting Guides
Problem 1: High in vivo toxicity despite promising in vitro potency.
| Potential Cause | Troubleshooting/Optimization Strategy |
| High Drug-to-Antibody Ratio (DAR) | Reduce the DAR to an average of 2-4. A lower DAR can improve pharmacokinetics and tolerability.[4][15] |
| Linker Instability | Evaluate linker stability in plasma from relevant species.[2] Consider using a more stable linker, such as a non-cleavable linker or a cleavable linker with increased steric hindrance.[1][10] |
| ADC Aggregation | Characterize ADC aggregation using Size Exclusion Chromatography (SEC).[8] Incorporate hydrophilic linkers (e.g., PEGylated linkers) to reduce aggregation.[9][16] |
| "On-target, Off-tumor" Toxicity | Evaluate the expression profile of the target antigen in healthy tissues. Consider affinity modulation of the antibody to reduce binding to cells with low antigen density.[17] |
Problem 2: Sub-optimal therapeutic index (narrow window between efficacy and toxicity).
| Potential Cause | Troubleshooting/Optimization Strategy |
| Heterogeneous DAR | Employ site-specific conjugation techniques to produce a more homogeneous ADC with a defined DAR.[3][] This can lead to a better safety profile.[3] |
| Inappropriate Linker Chemistry | If using a cleavable linker, ensure its cleavage is specific to the tumor microenvironment. If bystander effect is not required, consider a non-cleavable linker to reduce off-target payload release.[4][10] |
| Payload-Related Toxicity | Ocular toxicity is a known side effect of DM4.[1][4] Consider strategies to reduce non-specific uptake by corneal cells, such as modifying the charge or hydrophobicity of the ADC.[19] |
| Fc-mediated Uptake | Engineer the Fc region of the antibody to reduce binding to Fcγ receptors on immune cells in healthy tissues.[3][17] |
Key Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and drug-load distribution of a DM4 ADC preparation.[3]
Materials:
-
DM4 ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Methodology:
-
Equilibrate the HIC column with 100% Mobile Phase A.[3]
-
Inject the DM4 ADC sample (typically 10-50 µg).[3]
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).[3]
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.). The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.[3]
-
Calculate the area of each peak.
-
The average DAR is calculated by summing the product of each DAR value and its respective peak area percentage, then dividing by the total peak area.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To evaluate the potency and specificity of a DM4 ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.[20][21]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
DM4 ADC
-
Control ADC (non-binding or unconjugated antibody)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Methodology:
-
Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the DM4 ADC and control ADC in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.[3]
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).[11]
-
After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.[3]
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]
-
Compare the IC50 values on both cell lines to assess potency and specificity.
Protocol 3: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.[2][21]
Materials:
-
DM4 ADC
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Incubator at 37°C with 5% CO2
-
Analytical methods to measure total antibody (e.g., ELISA) and free DM4 payload (e.g., LC-MS).[21]
Methodology:
-
Incubate the DM4 ADC in plasma at a defined concentration at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96 hours), collect aliquots of the plasma-ADC mixture.
-
For free payload analysis, precipitate plasma proteins (e.g., with organic solvent) and analyze the supernatant by LC-MS to quantify the amount of released DM4.[2]
-
For total antibody analysis, use an ELISA to measure the concentration of the antibody component over time.
-
Plot the percentage of released payload and total antibody concentration over time to determine the stability of the ADC.
Data Summary Tables
Table 1: Impact of DAR on DM4 ADC Properties (Illustrative Data)
| DAR (Average) | In Vitro Potency (IC50, pM) | In Vivo Clearance (mL/hr/kg) | In Vivo Tolerability (MTD, mg/kg) | Therapeutic Index |
| 2 | 500 | 0.5 | 30 | High |
| 4 | 100 | 0.8 | 20 | Optimal |
| 8 | 20 | 2.5 | 5 | Low |
Data is illustrative and will vary based on the specific antibody, linker, and target.
Table 2: Comparison of Different Linker Technologies (Illustrative Data)
| Linker Type | Plasma Stability (t1/2, hours) | Bystander Effect | Off-target Toxicity |
| Cleavable | |||
| Disulfide (SPDB) | ~50 | Moderate | Moderate |
| Peptide (vc) | >100 | High | Can be higher |
| Non-cleavable | |||
| Thioether (SMCC) | >150 | Low/None | Generally Lower |
Data is illustrative and dependent on the specific ADC components and experimental conditions.
Visualizations
Caption: A workflow for the design, characterization, and optimization of DM4 ADCs to reduce off-target toxicity.
Caption: A diagram illustrating the key contributors to DM4 ADC off-target toxicity and their corresponding mitigation strategies.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability [mdpi.com]
- 16. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 19. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. njbio.com [njbio.com]
Enhancing the therapeutic index of Maytansinoid DM4 conjugates
Welcome to the Technical Support Center for Maytansinoid DM4 Conjugates. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to support their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DM4, and how does it induce cell death?
A1: DM4 is a potent maytansinoid, a class of microtubule-targeting agents.[1][2] Its mechanism of action involves binding to tubulin and inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest, primarily at the G2/M phase, and subsequently triggers apoptosis (programmed cell death) through pathways like caspase activation and mitochondrial membrane permeabilization.[1][3] Unlike taxanes, which stabilize microtubules, maytansinoids actively induce their depolymerization.[1]
Q2: What are the common dose-limiting toxicities observed with DM4-based ADCs in clinical and preclinical studies?
A2: Systemic exposure to the DM4 payload, either from premature linker cleavage or non-specific ADC uptake, is a primary contributor to toxicity.[4][5][6] Commonly reported dose-limiting toxicities for DM4 and other maytansinoid-based ADCs include:
-
Ocular Toxicity: Adverse events such as blurred vision, dry eyes, and keratitis are significant concerns.[4][7][8] This may be due to nonspecific uptake by corneal cells.[4]
-
Hepatotoxicity: Liver toxicity is a significant off-target effect associated with DM1 and DM4 ADCs.[4][8]
-
Thrombocytopenia: A reduction in platelet count is a common hematological toxicity.[8]
-
Peripheral Neuropathy: As a microtubule inhibitor, DM4 can cause damage to peripheral neurons.[7]
Q3: What is the "bystander effect" in the context of DM4-ADCs, and why is it important?
A3: The bystander effect is the ability of a DM4-ADC to kill not only the target antigen-positive (Ag+) cells but also adjacent antigen-negative (Ag-) cells.[9][10] This occurs when the DM4 payload is released from the target cell and, being membrane-permeable, diffuses into neighboring cells to exert its cytotoxic effect.[9][10] This is crucial for treating heterogeneous tumors where not all cancer cells express the target antigen, potentially enhancing the ADC's overall therapeutic efficacy.[9][11]
Q4: How does the Drug-to-Antibody Ratio (DAR) impact the therapeutic index of a DM4-ADC?
A4: The Drug-to-Antibody Ratio (DAR) is a critical parameter that must be optimized to balance efficacy and toxicity.[12]
-
High DAR (>8): Often increases potency in vitro but can lead to faster clearance, aggregation due to increased hydrophobicity, and greater off-target toxicity, thereby narrowing the therapeutic index.[8][12][13]
-
Low DAR (<2): May result in insufficient potency and reduced anti-tumor efficacy.[12]
-
Optimal DAR: For maytansinoid ADCs, a DAR of 3 to 4 is generally considered a good starting point, offering a balance between efficacy and a more favorable pharmacokinetic and safety profile.[12]
Q5: What are the known mechanisms of resistance to maytansinoid-based ADCs?
A5: Cancer cells can develop resistance to maytansinoid ADCs through several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly MDR1 (P-glycoprotein), can actively pump the maytansinoid payload out of the cytoplasm, reducing its intracellular concentration.[14][15][16]
-
Altered Antigen Expression: Reduced expression or loss of the target antigen on the cell surface prevents the ADC from binding and internalizing.[1][14]
-
Impaired ADC Processing: Deficiencies in lysosomal function or the inability to efficiently cleave the linker can prevent the release of the active DM4 payload inside the cell.[14][16]
-
Disrupted Intracellular Transport: A specific transporter, SLC46A3, has been identified as crucial for transporting maytansine-based catabolites from the lysosome to the cytoplasm. Silencing this protein can lead to drug failure.[14]
Troubleshooting Guides
Issue 1: High Off-Target Toxicity In Vivo
Your DM4-ADC shows potent anti-tumor activity but is accompanied by significant weight loss, signs of hepatotoxicity, or other adverse effects in animal models.
| Possible Cause | Suggested Solution / Investigation |
| Premature Payload Release | The linker may be unstable in circulation. Action: Evaluate linker stability in plasma. Consider engineering a more stable linker, such as the sterically hindered sulfo-SPDB, which shows greater stability than less hindered disulfide linkers.[3][17] |
| High Drug-to-Antibody Ratio (DAR) | High DAR can increase hydrophobicity, leading to faster clearance and accumulation in organs like the liver.[8][12] Action: Synthesize ADCs with a lower DAR (e.g., 2-4) and compare their pharmacokinetic and toxicity profiles.[12] |
| Non-Specific ADC Uptake | The ADC may be taken up by healthy tissues through non-specific mechanisms like macropinocytosis or Fc-mediated uptake.[4][8] Action: Modify the antibody's Fc region to reduce binding to Fc receptors on healthy cells.[12] Altering the ADC's charge or hydrophobicity can also decrease non-specific uptake.[4] |
| Free Payload in Circulation | Systemic exposure to released DM4 contributes to dose-limiting toxicities.[4][5] Action: Consider an "inverse targeting" strategy by co-administering a payload-binding selectivity enhancer (PBSE), such as an anti-DM4 antibody fragment, to neutralize free payload in circulation.[4][5][6][18] |
Issue 2: Low In Vivo Efficacy Despite High In Vitro Potency
Your DM4-ADC is highly effective against cancer cell lines in culture but fails to control tumor growth in xenograft models.
| Possible Cause | Suggested Solution / Investigation |
| Rapid ADC Clearance | High DAR species or unstable conjugates are often cleared rapidly from circulation.[8][12][13] Action: Characterize the ADC's pharmacokinetics. If clearance is rapid, reduce the DAR to an optimal range of 2-4.[12] Ensure the linker is stable in vivo. |
| Poor ADC Internalization | The antibody may bind to the target antigen but is not efficiently internalized by the tumor cells.[19][20][21] Action: Perform an antibody internalization assay to confirm that the ADC is being taken into the cell. Screen for antibody candidates with higher internalization rates.[19][22] |
| Inefficient Payload Release | The linker may not be effectively cleaved within the tumor cell's lysosome. Action: Confirm the presence of the necessary enzymes (e.g., cathepsins for peptide linkers) in the target cells. Test alternative, more labile linkers if necessary.[9][23] |
| Development of Drug Resistance | The tumor cells in the in vivo model may have or develop resistance mechanisms, such as MDR1 expression.[14][15] Action: Analyze excised tumors for MDR1 expression. Consider using hydrophilic linkers (e.g., PEG4Mal) to generate metabolites that are poor MDR1 substrates.[14][15] |
Issue 3: No Significant Bystander Killing in Co-Culture Assays
Your DM4-ADC kills antigen-positive (Ag+) cells effectively, but you do not observe killing of adjacent antigen-negative (Ag-) cells.
| Possible Cause | Suggested Solution / Investigation |
| Inefficient Payload Diffusion | The released DM4 metabolite may not be efficiently diffusing out of the target cell. Action: Ensure a cleavable linker is used, as this is critical for releasing a membrane-permeable payload.[9][11] Non-cleavable linkers typically do not produce a bystander effect. |
| Rapid Payload Degradation | The released DM4 may be quickly metabolized or degraded by cells in the co-culture.[9] Action: Measure the stability of the free DM4 payload in your cell culture medium. Consider using a deuterated version like DM4-d6, which is designed to have altered metabolic stability.[9] |
| Assay Duration Too Short | A significant lag time can occur before bystander killing is observed.[9] Action: Extend the duration of the co-culture assay (e.g., to 120 hours or more) and measure cell viability at multiple time points. |
| Low Density of Ag+ Cells | The bystander effect is more pronounced when there is a higher fraction of Ag+ cells to act as a source of the diffusible payload.[9] Action: Vary the ratio of Ag+ to Ag- cells in your co-culture to determine the threshold required for significant bystander killing. |
Data Summary Tables
Table 1: Effect of Payload-Binding Selectivity Enhancer (PBSE) on DM4-ADC Tolerability
| Treatment Group | Dose of 7E7-DM4 ADC | Mean Nadir Weight Loss (%) | Statistical Significance (p-value) |
| ADC + Saline | 55 mg/kg | 7.9 ± 3.0% | \multirow{2}{*}{p < 0.05} |
| ADC + Anti-DM4 sdAb (PBSE) | 55 mg/kg | 3.8 ± 1.3% | |
| Data from in vivo tolerability studies in healthy mice. Co-administration of an anti-DM4 single-domain antibody (sdAb) as a PBSE significantly reduced ADC-related toxicity, as measured by body weight loss.[4][5][6][18] |
Table 2: Effect of PBSE on DM4-ADC Efficacy in Tumor-Bearing Mice
| Treatment Group | Dose of 7E7-DM4 ADC | Outcome |
| ADC + Saline | 100 mg/kg | 80% of mice succumbed to toxicity.[5][6][18] |
| ADC + Anti-DM4 sdAb (PBSE) | 100 mg/kg | All mice tolerated the treatment, leading to complete tumor regression.[4][5][6][18] |
| Data from efficacy studies in mice with MOLM-14 AML xenografts. The PBSE enabled the use of a much higher, more effective ADC dose by mitigating its toxicity.[4][5][6][18] |
Experimental Protocols
Protocol 1: In Vitro Bystander Effect Assay (Conditioned Medium Transfer)
This protocol assesses the ability of a DM4-ADC to generate a bystander effect by testing whether the medium from ADC-treated antigen-positive cells is toxic to antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium
-
DM4-ADC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
0.22 µm syringe filter
Procedure:
-
Prepare Conditioned Medium: a. Seed Ag+ cells in a culture flask and grow to ~80% confluency. b. Treat the cells with the DM4-ADC at a concentration known to be cytotoxic (e.g., 10x IC50). c. Incubate for 48-72 hours. d. Collect the cell culture supernatant. e. Centrifuge to pellet cell debris, then filter the supernatant through a 0.22 µm syringe filter. This is the "conditioned medium."[9]
-
Treat Target Cells: a. Seed Ag- cells in a 96-well plate and allow them to adhere overnight. b. Remove the medium and replace it with the prepared conditioned medium. It is advisable to test serial dilutions of the conditioned medium. c. Include controls: untreated Ag- cells, Ag- cells treated with fresh medium containing the ADC, and Ag- cells treated with medium from untreated Ag+ cells.
-
Incubation and Analysis: a. Incubate the plate for 72-96 hours. b. Assess the viability of the Ag- cells using a standard method like CellTiter-Glo®. c. A significant decrease in viability in the conditioned medium group compared to controls indicates a bystander effect.
Protocol 2: Antibody Internalization Assay (pH-Sensitive Dye Method)
This protocol quantifies ADC internalization using a pH-sensitive dye that fluoresces brightly in the acidic environment of endosomes and lysosomes.[20][24]
Materials:
-
Target cells expressing the antigen of interest
-
Antibody to be tested
-
pH-sensitive IgG labeling reagent (e.g., DiTag™ or pHrodo™ based)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Prepare ADC-Dye Complex: a. Mix the antibody with the pH-sensitive labeling reagent according to the manufacturer's protocol to form a complex.[20]
-
Cell Treatment: a. Plate target cells in a suitable format (e.g., 96-well plate for flow cytometry). b. Add the ADC-dye complex to the cells at various concentrations. c. Incubate at 37°C for a time course (e.g., 2, 6, 24 hours) to monitor internalization over time. d. Include a negative control (e.g., an isotype control antibody complexed with the dye) to measure non-specific uptake.
-
Data Acquisition: a. For flow cytometry, wash the cells, trypsinize if adherent, and resuspend in FACS buffer. b. Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. c. For microscopy, wash the cells and image directly.
-
Analysis: a. An increase in fluorescence intensity over time indicates that the antibody is being internalized into acidic compartments. b. Quantify the mean fluorescence intensity (MFI) to compare the internalization efficiency of different antibody candidates.
Visualizations
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development, efficacy and side effects of antibody‑drug conjugates for cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid–Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 19. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 20. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 21. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 22. Antibody Internalization Bioassay [worldwide.promega.com]
- 23. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. origene.com [origene.com]
Technical Support Center: Addressing Solubility Issues of Maytansinoid DM4
This guide provides researchers, scientists, and drug development professionals with practical solutions and experimental protocols for addressing solubility challenges encountered with the potent cytotoxic agent, Maytansinoid DM4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a highly potent microtubule-disrupting agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[] It is a semi-synthetic derivative of maytansine.[] Structurally, DM4 is a hydrophobic molecule, which leads to low aqueous solubility. This poor solubility can cause significant challenges during the formulation of ADCs, potentially leading to aggregation, precipitation, and difficulties in achieving the desired drug concentration.[2]
Q2: What are the typical solvents for dissolving DM4?
A2: DM4 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[] It exhibits slight solubility in chloroform (B151607) and methanol.[] For formulation purposes, co-solvent systems are often necessary to achieve stable aqueous preparations.
Q3: My DM4 is precipitating out of my aqueous formulation. What are the likely causes?
A3: Precipitation of DM4 from an aqueous formulation can be attributed to several factors:
-
High Hydrophobicity: The inherent hydrophobicity of the DM4 molecule is the primary cause.
-
Insufficient Co-solvent: The concentration of the organic co-solvent may be too low to maintain DM4 in solution when diluted into an aqueous buffer.
-
pH Shift: The pH of the formulation can influence the solubility of DM4. A shift to a less optimal pH can decrease its solubility.
-
High Drug-to-Antibody Ratio (DAR): In the context of ADCs, a high DAR increases the overall hydrophobicity of the conjugate, making it more prone to aggregation and precipitation.[3]
Q4: How can I improve the solubility of DM4 in my formulation?
A4: Several strategies can be employed to enhance the solubility of DM4:
-
Co-solvency: The use of water-miscible organic solvents (co-solvents) is a common and effective technique.[4][5]
-
pH Adjustment: Systematically evaluating a range of pH values can help identify the optimal pH for maximum solubility.
-
Use of Excipients: Incorporating solubilizing excipients, such as surfactants or cyclodextrins, can improve solubility.[6]
-
Lyophilization: For long-term stability, formulating the ADC as a lyophilized (freeze-dried) powder with appropriate lyoprotectants is a preferred strategy.[7]
-
Linker Technology: The choice of linker used to attach DM4 to the antibody can influence the overall solubility of the ADC. Some modern linker technologies incorporate hydrophilic components to counteract the payload's hydrophobicity.[2][8]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common DM4 solubility issues.
Issue: DM4 Precipitation During Formulation
This troubleshooting workflow helps identify and resolve the root cause of DM4 precipitation.
Caption: Troubleshooting workflow for DM4 precipitation.
Quantitative Data
Table 1: Solubility of DM4 in Common Solvents
| Solvent | Solubility | Temperature (°C) | Notes |
| DMSO | Soluble | 25 | Good for stock solutions. |
| Methanol | Slightly Soluble | 25 | Can be used as a co-solvent.[] |
| Chloroform | Slightly Soluble | 25 | Limited use in aqueous formulations.[] |
| Water | Practically Insoluble | 25 | Highlights the need for solubility enhancement. |
| PBS (pH 7.4) | Very Low | 25 | Physiological buffer, solubility remains a challenge. |
Table 2: Effect of Co-solvents on Aqueous Solubility
| Aqueous System (pH 7.4) | Co-solvent | % Co-solvent (v/v) | Relative Solubility Increase (Fold) |
| Phosphate (B84403) Buffer | Ethanol | 10% | ~5-10 |
| Phosphate Buffer | Propylene Glycol | 10% | ~15-25 |
| Phosphate Buffer | PEG 400 | 10% | ~40-60 |
| Phosphate Buffer | DMSO | 5% | ~100+ |
Note: Data are illustrative and based on typical behavior of hydrophobic molecules. Actual values should be determined experimentally. The use of co-solvents can significantly enhance the solubility of poorly soluble drugs.[9][10]
Experimental Protocols
Protocol 1: Determination of DM4 Solubility using the Shake-Flask Method
This protocol outlines the traditional and reliable shake-flask method to determine the equilibrium solubility of DM4 in a given solvent system.[11][12]
Objective: To determine the saturation solubility of DM4.
Materials:
-
This compound (solid)
-
Selected solvent system (e.g., phosphate buffer with 10% ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters
-
HPLC system with a UV detector
Procedure:
-
Add an excess amount of solid DM4 to a glass vial. This ensures that a saturated solution is formed.
-
Add a known volume of the selected solvent system to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the vial for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After shaking, let the vial stand to allow undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of DM4 in the diluted sample using a validated HPLC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Caption: Workflow for the Shake-Flask solubility protocol.
Protocol 2: Formulation Development using a Co-solvent Strategy
Objective: To develop a stable aqueous formulation of DM4 using a co-solvent system.
Materials:
-
DM4 stock solution in DMSO (e.g., 10 mg/mL)
-
Co-solvents (e.g., PEG 400, Propylene Glycol)
-
Aqueous buffer (e.g., Histidine buffer, pH 6.0)
-
Stir plate and stir bars
Procedure:
-
Prepare Co-solvent Buffer Mixtures: Prepare a series of aqueous buffers containing varying percentages of the chosen co-solvent (e.g., 0%, 5%, 10%, 15%, 20% PEG 400).
-
Initial Solubility Screen:
-
In separate tubes, add a small, fixed volume of the DM4 DMSO stock solution.
-
To each tube, add the co-solvent buffer mixtures prepared in step 1.
-
Visually inspect for any precipitation immediately and after a set time (e.g., 1 hour, 24 hours). This helps identify the minimum co-solvent concentration required.
-
-
Formulation Preparation:
-
Based on the screen, select the lowest co-solvent concentration that showed no precipitation.
-
To a beaker containing the selected co-solvent, slowly add the DM4 DMSO stock solution while stirring gently.
-
Once the DM4 is fully dispersed in the co-solvent, slowly add the aqueous buffer to reach the final desired volume and concentration. Crucial Step: Slow addition of the aqueous phase is critical to prevent the drug from crashing out.
-
-
Characterization:
-
Analyze the final formulation for DM4 concentration via HPLC to confirm no loss due to precipitation.
-
Assess the physical stability by monitoring for precipitation or aggregation over time. Techniques like size-exclusion chromatography (SEC) are vital for ADC formulations.[13]
-
This technical guide provides a starting point for addressing the solubility challenges of this compound. Successful formulation requires systematic experimentation and careful optimization of all components.
References
- 2. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. ijsdr.org [ijsdr.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 9. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. leukocare.com [leukocare.com]
Technical Support Center: Maytansinoid DM4 Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the intracellular release and efficacy of Maytansinoid DM4 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a DM4-based ADC?
Antibody-drug conjugates (ADCs) leveraging the cytotoxic payload DM4 operate through a targeted delivery mechanism. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[1] This binding event triggers the internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[2][3] The complex is then trafficked through the endosomal-lysosomal pathway within the cell.[4][5] Inside the acidic environment of the lysosome, the ADC is degraded, leading to the cleavage of the linker and the release of the DM4 payload.[6][7] Once liberated, DM4 can exert its cytotoxic effect by binding to tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[8][9]
Q2: What are the primary types of linkers used with DM4, and how do they differ?
DM4 is typically conjugated to antibodies using either cleavable or non-cleavable linkers.
-
Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved under specific conditions present within the target cell. For DM4, disulfide-based linkers, such as SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate), are common.[7][10] These linkers are cleaved in the reducing environment of the cell, particularly the cytosol, which has a high concentration of glutathione (B108866) (GSH).[11] This releases a thiol-bearing maytansinoid, which can then be S-methylated to form S-methyl-DM4, a potent and membrane-permeable metabolite that can induce bystander killing.[7][12]
-
Non-Cleavable Linkers: These linkers, such as the thioether-based SMCC linker, are more stable and rely on the complete degradation of the antibody in the lysosome to release the payload.[7][13] This process typically yields a payload metabolite consisting of the linker and an attached amino acid (e.g., lysine). These metabolites are often charged and less membrane-permeable, which can limit the bystander effect.[7]
The choice of linker is a critical design element, creating a balance between stability in circulation and efficient release within the tumor cell.[11][14]
Q3: What is the "bystander effect," and how is it relevant to DM4 ADCs?
The bystander effect is the ability of a cytotoxic payload released from a target antigen-positive (Ag+) cell to diffuse out and kill neighboring antigen-negative (Ag-) cancer cells.[4] This is particularly important in tumors with heterogeneous antigen expression. For DM4 ADCs, the bystander effect is heavily influenced by the properties of the released metabolite. ADCs with cleavable disulfide linkers (e.g., SPDB-DM4) can release a lipophilic, neutral metabolite like S-methyl-DM4.[7] This metabolite's ability to cross cell membranes allows it to kill nearby tumor cells, enhancing the overall anti-tumor activity of the ADC.[4][15] In contrast, non-cleavable linkers that release charged, less permeable metabolites typically exhibit a weaker bystander effect.[12]
Troubleshooting Guides
This section addresses common issues encountered during the development and testing of DM4-based ADCs.
Issue 1: The ADC shows high binding affinity to the target antigen but low in vitro cytotoxicity.
-
Possible Cause 1: Inefficient Internalization.
-
Explanation: Not all antibodies internalize efficiently upon binding to their target antigen.[3] Effective payload release is contingent on the ADC being transported into the cell.[16]
-
Suggested Solution:
-
Quantify Internalization: Perform an internalization assay to confirm that the antibody is being taken up by the target cells. This can be done using fluorescently labeled antibodies and monitoring intracellular fluorescence over time via flow cytometry or imaging.
-
Select a Different Antibody Clone: Even antibodies targeting the same antigen can have different internalization rates.[16] Screen alternative antibody clones for superior internalization properties.
-
Target a Different Antigen: If internalization of the current target is inherently poor, consider developing an ADC against a different, more rapidly internalizing cell surface receptor.
-
-
-
Possible Cause 2: Inefficient Payload Release in Lysosomes.
-
Explanation: The ADC must be successfully trafficked to the lysosome and degraded to release DM4. Some cancer cells may have inefficient lysosomal processing, or the target antigen may be processed inefficiently, hindering payload liberation.[13][17]
-
Suggested Solution:
-
Assess Lysosomal Function: Use a lysosomal activity assay to check the proteolytic capacity of your target cells. Lysosomal inhibitors like Bafilomycin A1 can be used as controls to confirm that cytotoxicity is dependent on lysosomal processing.[7]
-
Change the Linker: For targets with known inefficient lysosomal processing, a disulfide linker may be more effective than a non-cleavable one. Disulfide cleavage can occur prior to complete lysosomal degradation, providing an alternative release pathway.[13]
-
-
-
Possible Cause 3: Payload Efflux by Multidrug Resistance (MDR) Pumps.
-
Explanation: The released DM4 or its metabolites can be substrates for MDR efflux pumps like P-glycoprotein (P-gp/MDR1), which actively transport the cytotoxic agent out of the cell, reducing its intracellular concentration and efficacy.[4]
-
Suggested Solution:
-
Check for MDR Pump Expression: Analyze the expression level of MDR1 and other relevant efflux pumps in your target cell line.
-
Use MDR Pump Inhibitors: Perform cytotoxicity assays in the presence of known MDR pump inhibitors (e.g., verapamil) to see if this restores ADC activity.
-
Modify the Linker/Payload: Incorporating hydrophilic groups, such as a sulfonate group, into the linker can reduce the released metabolite's recognition by efflux pumps, thereby improving its intracellular accumulation and cytotoxic activity.[4]
-
-
Issue 2: The ADC is effective in vitro but shows poor efficacy in vivo.
-
Possible Cause 1: Premature Payload Cleavage.
-
Explanation: The linker may be unstable in circulation, leading to the premature release of DM4 before the ADC reaches the tumor. This reduces the amount of payload delivered to the target and can increase systemic toxicity.[6][11] Disulfide linkers, in particular, can be susceptible to reduction by thiols in the plasma.[11]
-
Suggested Solution:
-
Assess ADC Stability: Evaluate the stability of the ADC in plasma in vitro. Monitor the amount of conjugated DM4 over time using techniques like ELISA or HPLC.
-
Use a More Stable Linker: Switch to a more sterically hindered disulfide linker (e.g., sulfo-SPDB) or a non-cleavable linker to improve stability in circulation.[4][10][18] The stability of disulfide bonds and their subsequent release are often coupled; increasing stability might decrease the rate of intracellular release, requiring careful optimization.[11]
-
-
-
Possible Cause 2: Poor Tumor Penetration.
-
Explanation: The physical properties of the ADC, such as size and charge, can limit its ability to extravasate from blood vessels and penetrate deep into the tumor tissue.[4] High antigen density on cells near the vasculature can also create a "binding site barrier," where the ADC is trapped at the tumor periphery.[4]
-
Suggested Solution:
-
Analyze ADC Distribution: Use labeled ADCs (e.g., with a radioisotope or fluorescent tag) to perform biodistribution studies in animal models and assess tumor accumulation.
-
Optimize Antibody Affinity: While counterintuitive, an antibody with slightly lower affinity might achieve better tumor distribution compared to a very high-affinity antibody that gets sequestered at the tumor edge.[4]
-
Enhance Bystander Effect: Use a linker-payload combination that produces a highly membrane-permeable metabolite (e.g., SPDB-DM4 releasing S-methyl-DM4). This can compensate for poor ADC penetration by allowing the payload to kill deeper tumor cells.[4]
-
-
Issue 3: An ADC with a cleavable disulfide linker shows no significant bystander killing in co-culture assays.
-
Possible Cause 1: The Released Metabolite is Not Membrane-Permeable.
-
Explanation: For a bystander effect to occur, the released payload must be able to diffuse out of the target cell and into neighboring cells. If the cleavage process results in a charged or insufficiently lipophilic metabolite, it will be trapped inside the cell where it was released.[7][15]
-
Suggested Solution:
-
Analyze Metabolites: Use HPLC or mass spectrometry to identify the maytansinoid species released from the ADC inside the target cells. Confirm the presence of the expected neutral, lipophilic metabolite (e.g., S-methyl-DM4).[7][19]
-
Modify the Maytansinoid: Increasing the number of methylene (B1212753) units in the maytansinoid side chain can increase the hydrophobicity of the released metabolite and enhance bystander killing activity.[20]
-
-
-
Possible Cause 2: Insufficient Concentration of Diffusible Payload.
-
Explanation: The number of antigen-positive cells in the co-culture may be too low to generate a high enough concentration of the diffusible payload to kill the surrounding antigen-negative cells.[15]
-
Suggested Solution:
-
Increase Ag+ to Ag- Ratio: Systematically vary the ratio of antigen-positive to antigen-negative cells in your co-culture assay to find the threshold required for a bystander effect.
-
Increase Assay Duration: There can be a lag time before a significant bystander effect is observed. Extend the incubation period of your assay (e.g., to 120 hours) and measure viability at multiple time points.[15]
-
-
Diagrams
ADC Internalization and DM4 Release Pathway
Caption: Intracellular processing of a disulfide-linked DM4-ADC.
Troubleshooting Workflow for Low DM4-ADC Efficacy
Caption: A logical workflow for troubleshooting poor DM4-ADC efficacy.
Quantitative Data Summary
Table 1: Comparison of Common Linker Types for Maytansinoid ADCs
| Feature | Disulfide Linker (e.g., SPDB-DM4) | Non-Cleavable Linker (e.g., SMCC-DM1) | Reference(s) |
| Release Mechanism | Intracellular reduction (e.g., by Glutathione) & lysosomal degradation | Complete antibody proteolysis in lysosome | [7][11][13] |
| Primary Metabolite | Thiol-bearing maytansinoid (e.g., DM4-SH), which can be S-methylated | Lysine-Nε-linker-maytansinoid | [7] |
| Metabolite Permeability | High (for S-methylated form) | Low (charged) | [7][12] |
| Bystander Effect | Potent | Limited / Negligible | [4][7] |
| In Vivo Stability | Can be susceptible to premature cleavage; hindered linkers improve stability | Generally higher stability in circulation | [11][18] |
| Dependence on Lysosome | Partially dependent; reduction can precede full degradation | Fully dependent on lysosomal proteolysis | [13] |
Table 2: In Vitro Cytotoxicity of Maytansine and Key Metabolites
| Compound | Target / Mechanism | Typical IC₅₀ | Reference(s) |
| Maytansine | Tubulin Polymerization Inhibitor | ~1 nmol/L | [21] |
| S-methyl-DM1 | Tubulin Polymerization Inhibitor | ~4 nmol/L | [21] |
| S-methyl-DM4 | Tubulin Polymerization Inhibitor | ~1.7 nmol/L | [21] |
| DM4 | Tubulin Polymerization Inhibitor | Several-fold less potent than S-methyl-DM4 | [12] |
Note: IC₅₀ values are highly dependent on the cell line and assay conditions.
Experimental Protocols
Protocol 1: Quantification of Intracellular DM4 and S-methyl-DM4
This protocol describes a general method for extracting and quantifying DM4 and its key metabolite, S-methyl-DM4, from cells treated with a disulfide-linked ADC, using High-Performance Liquid Chromatography (HPLC).[19]
-
Materials:
-
Target cells plated in 6-well plates
-
DM4-ADC
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Acetonitrile (ACN) with 0.1% formic acid
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA)
-
HPLC system with a C18 column and a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
DM4 and S-methyl-DM4 analytical standards
-
-
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the DM4-ADC at the desired concentration for various time points (e.g., 8, 24, 48 hours). Include an untreated control.
-
Cell Harvesting: At each time point, remove the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add trypsin and incubate briefly to detach cells. Neutralize with culture medium and transfer the cell suspension to a microcentrifuge tube. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Metabolite Extraction: Discard the supernatant. Resuspend the cell pellet in a known volume of cell lysis buffer. Lyse the cells by sonication or freeze-thaw cycles.
-
Protein Precipitation: Add 3 volumes of ice-cold ACN with 0.1% formic acid to the cell lysate to precipitate proteins. Vortex vigorously and incubate at -20°C for at least 1 hour.
-
Sample Clarification: Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the precipitated protein.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the sample by HPLC-DAD or LC-MS. Create a standard curve using the DM4 and S-methyl-DM4 analytical standards to quantify the concentrations in the samples.
-
Normalization: Use a portion of the initial cell lysate to determine the total protein concentration using a BCA assay. Normalize the quantified payload concentration to the total protein amount (e.g., ng of DM4 / mg of protein).
-
Protocol 2: In Vitro Bystander Killing Assay (Conditioned Medium Transfer)
This assay determines if cytotoxic metabolites are released from ADC-treated antigen-positive cells that can kill antigen-negative cells.[15]
-
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
DM4-ADC and a non-binding control ADC
-
96-well and 6-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® or MTT)
-
0.22 µm syringe filter
-
-
Methodology:
-
Prepare Conditioned Medium:
-
Seed Ag+ cells in 6-well plates.
-
Once adherent, treat the cells with a cytotoxic concentration of the DM4-ADC (e.g., 5x IC₅₀) for 48-72 hours. Include an untreated control well.
-
Collect the cell culture supernatant. Centrifuge to remove cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter to create the "conditioned medium."
-
-
Treat Target Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the medium from the Ag- cells and replace it with the prepared conditioned medium. It is often useful to test serial dilutions of the conditioned medium.
-
Include controls: Ag- cells treated with fresh medium, and Ag- cells treated with medium from untreated Ag+ cells.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells with the conditioned medium for 72-96 hours.
-
Assess the viability of the Ag- cells using a standard cell viability assay. A significant decrease in viability in cells treated with conditioned medium from ADC-treated Ag+ cells indicates a bystander effect.
-
-
References
- 1. Targeting cancer with antibody-drug conjugates: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 10. mdpi.com [mdpi.com]
- 11. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Antibody-Drug Conjugates: New Strategies of ADC Payloads | MolecularCloud [molecularcloud.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Protocols for Maytansinoid DM4 ADCs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Maytansinoid DM4 Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of DM4 ADCs in a question-and-answer format.
| Issue | Potential Causes | Recommended Actions |
| High ADC Aggregation | - Hydrophobicity: Maytansinoids like DM4 increase the hydrophobicity of the antibody, promoting self-association.[1][2][3][4] High Drug-to-Antibody Ratios (DAR) exacerbate this issue.[1][5] - Buffer Conditions: Unfavorable buffer conditions, such as pH near the isoelectric point of the ADC or inappropriate salt concentrations, can lead to aggregation.[4] - Process Stress: Physical stresses during purification, such as shear stress in Tangential Flow Filtration (TFF), can induce aggregation.[6] - Storage: Improper storage conditions or freeze-thaw cycles can cause aggregation.[7] | - Optimize DAR: Aim for a lower to intermediate DAR (e.g., 2-4) to reduce hydrophobicity.[5] - Buffer Optimization: Screen different buffer systems. For Size Exclusion Chromatography (SEC), adding organic solvents like acetonitrile (B52724) or isopropanol (B130326) to the mobile phase can reduce hydrophobic interactions.[8] Use of stabilizing excipients in the formulation buffer can also prevent aggregation.[4][7] - Gentle Processing: Optimize TFF parameters to minimize shear stress.[6] Consider alternative purification methods like Hydrophobic Interaction Chromatography (HIC) which can sometimes resolve aggregates.[9] - Proper Storage: Store ADCs in a stabilizing buffer, potentially lyophilized, and avoid repeated freeze-thaw cycles.[7] |
| Low Purification Yield | - ADC Precipitation: Aggregation can lead to precipitation and loss of product during purification steps. - Non-Specific Binding: The ADC may bind irreversibly to chromatography resins or filtration membranes. - Suboptimal Elution in HIC: The elution conditions in HIC may not be strong enough to recover all bound ADC species, especially those with high DAR. | - Solubility Assessment: Evaluate ADC solubility in various buffer conditions before scaling up purification.[10] - Column/Membrane Screening: Test different chromatography resins and TFF membranes to identify those with minimal non-specific binding. - HIC Gradient Optimization: Develop a gradient elution method in HIC that ensures complete recovery of all drug-loaded species.[10][11] |
| Presence of Unconjugated Antibody | - Incomplete Conjugation Reaction: The conjugation reaction may not have gone to completion. - Inefficient Purification: The chosen purification method may not have sufficient resolution to separate the unconjugated antibody from the ADC. | - Reaction Optimization: Optimize conjugation conditions (e.g., molar ratio of linker-payload to antibody, reaction time, pH) to maximize conjugation efficiency.[5] - HIC Method Development: HIC is the preferred method for separating unconjugated antibody from different ADC species due to differences in hydrophobicity.[12][13][14] Optimize the salt concentration and gradient slope for better resolution.[10][11] |
| Presence of Free DM4 Toxin | - Incomplete Removal Post-Conjugation: The initial purification steps may not have completely removed excess, unreacted DM4.[1] - Linker Instability: The linker connecting DM4 to the antibody may be unstable under certain buffer or storage conditions, leading to premature drug release.[5] | - Diafiltration (TFF): Tangential Flow Filtration is an effective method for removing small molecules like free drug from the larger ADC product.[15][16][17][18] Ensure a sufficient number of diavolumes are performed. - Size Exclusion Chromatography (SEC): SEC can also be used to separate the high molecular weight ADC from the low molecular weight free drug.[18][19] - Linker Stability Analysis: Evaluate the stability of the ADC construct in different formulations and storage conditions.[5] |
| High Batch-to-Batch Variability in DAR | - Inconsistent Reaction Conditions: Variations in temperature, pH, or reaction time can lead to inconsistent conjugation.[5] - Variable Molar Ratio: Inconsistent molar ratios of the linker-payload to the antibody will result in different average DARs.[5] | - Strict Process Control: Tightly control and document all reaction parameters.[5] - Small-Scale Optimization: Perform small-scale optimization experiments to determine the optimal and most robust molar ratio before proceeding to a larger scale.[5] |
Frequently Asked Questions (FAQs)
A list of common questions regarding the purification of this compound ADCs.
Q1: What is the recommended first step for purifying a crude DM4 ADC conjugation mixture?
A1: The initial purification step is typically focused on removing unconjugated (free) DM4 and other small molecule impurities. Tangential Flow Filtration (TFF) through ultrafiltration/diafiltration (UF/DF) is a widely used and effective method for this purpose.[15][17][18] It allows for buffer exchange and the removal of small molecules while retaining the larger ADC.
Q2: Which chromatography technique is best for separating ADC species with different Drug-to-Antibody Ratios (DARs)?
A2: Hydrophobic Interaction Chromatography (HIC) is the most suitable technique for separating ADC species based on their DAR.[12][13][14] The addition of each hydrophobic DM4 molecule increases the overall hydrophobicity of the ADC, leading to stronger retention on the HIC column. This allows for the separation of species with DAR 0 (unconjugated antibody), DAR 2, DAR 4, etc.[5][12]
Q3: How can I remove aggregates from my purified DM4 ADC preparation?
A3: Size Exclusion Chromatography (SEC) is the standard method for removing aggregates.[20] SEC separates molecules based on their size, with larger aggregates eluting before the monomeric ADC. It is crucial to use a column and mobile phase that minimize secondary hydrophobic interactions to ensure a true size-based separation.[2]
Q4: What are the key parameters to optimize for a HIC separation of DM4 ADCs?
A4: Key parameters for HIC optimization include:
-
Resin Selection: Different HIC resins have varying levels of hydrophobicity (e.g., Butyl, Phenyl).[9][21] Screening different resins is recommended to find the one with the best selectivity for your specific ADC.
-
Salt Type and Concentration: High concentrations of kosmotropic salts (e.g., ammonium (B1175870) sulfate, sodium chloride) are used in the binding buffer to promote hydrophobic interactions. The type and concentration of salt need to be optimized to ensure binding without causing ADC precipitation.[10]
-
pH: The pH of the mobile phase can influence the hydrophobicity of the ADC and should be optimized for the best separation.[1][10]
-
Elution Gradient: A decreasing salt gradient is used for elution. The steepness and shape of the gradient should be optimized to achieve the desired resolution between different DAR species.[10][11]
Q5: Can I use the same purification protocol for different antibodies conjugated to DM4?
A5: While the general principles remain the same, the specific purification protocol will likely need to be optimized for each unique ADC. Different antibodies can have varying isoelectric points, surface hydrophobicity, and stability, which will affect their behavior during chromatography and filtration.[22] It is recommended to perform initial small-scale optimization for each new ADC construct.
Experimental Protocols
Detailed methodologies for key purification and analysis experiments.
Protocol 1: Removal of Free DM4 using Tangential Flow Filtration (TFF)
-
System Preparation: Sanitize and equilibrate the TFF system with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Loading: Load the crude ADC conjugation mixture into the system.
-
Concentration (Optional): Concentrate the ADC solution to a target concentration, typically 25 to 30 g/L.[15]
-
Diafiltration: Perform diafiltration in constant-volume mode by adding diafiltration buffer at the same rate as the permeate is being removed. A minimum of 5-7 diavolumes is generally recommended to ensure sufficient removal of free DM4 and organic solvents like DMSO.[15][16]
-
Final Concentration: Concentrate the purified ADC to the desired final concentration.
-
Recovery: Recover the product from the TFF system.
Protocol 2: DAR Species Separation using Hydrophobic Interaction Chromatography (HIC)
-
Column: HIC column (e.g., TSKgel Butyl-NPR, POROS Ethyl).[12][23]
-
Mobile Phase A (Binding Buffer): High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate (B84403), pH 7.0).[10]
-
Mobile Phase B (Elution Buffer): Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).[5]
-
Equilibration: Equilibrate the column with 100% Mobile Phase A.
-
Sample Injection: Inject the DM4 ADC sample.
-
Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the bound ADC species.[5]
-
Detection: Monitor the elution profile at 280 nm (for the antibody) and potentially at a wavelength specific to the payload if it has a suitable chromophore.[5][12] Unconjugated antibody will elute first, followed by species with increasing DAR.
Protocol 3: Aggregate Analysis and Removal using Size Exclusion Chromatography (SEC)
-
Column: SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl, Agilent AdvanceBio SEC).[2][24]
-
Mobile Phase: A buffer that minimizes secondary interactions, typically a phosphate buffer with added salt (e.g., 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95).[24] For some ADCs, the addition of a low concentration of an organic solvent (e.g., 15% 2-propanol) may be necessary to reduce hydrophobicity-driven peak tailing.[24]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[24]
-
Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the ADC sample.
-
Detection: Monitor the elution profile at 280 nm. Aggregates will elute in the void volume, followed by the monomer, and then any fragments.
Visualizations
Diagrams illustrating key workflows and logical relationships in DM4 ADC purification.
Caption: General workflow for the purification of this compound ADCs.
Caption: Decision tree for troubleshooting high aggregation in DM4 ADC purification.
References
- 1. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. lcms.cz [lcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 16. adcreview.com [adcreview.com]
- 17. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating aggregation issues with Maytansinoid DM4 conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maytansinoid DM4 antibody-drug conjugates (ADCs). The following information addresses common challenges related to ADC aggregation and stability during experimental workflows.
Troubleshooting Guides
Issue 1: Visible precipitation or cloudiness is observed immediately after the DM4 conjugation reaction.
Potential Causes:
-
High Hydrophobicity: The conjugation of the hydrophobic DM4 payload increases the overall hydrophobicity of the antibody, leading to reduced solubility and precipitation, especially at high drug-to-antibody ratios (DAR).[1][2][3][4]
-
Unfavorable Reaction Conditions: The pH of the conjugation buffer may be near the isoelectric point (pI) of the antibody, where its solubility is at a minimum.[2] Additionally, the use of high concentrations of organic co-solvents (like DMSO) to dissolve the DM4-linker can denature the antibody and cause it to precipitate.[2]
-
High Concentration: Performing the conjugation at a high antibody concentration increases the likelihood of intermolecular interactions and aggregation.[1]
Troubleshooting Steps:
-
Review Conjugation Chemistry:
-
Ensure the pH of the reaction buffer is appropriately selected, typically at least one pH unit away from the antibody's pI.
-
Minimize the concentration of organic co-solvents. If a co-solvent is necessary, add it slowly to the antibody solution with gentle mixing.
-
-
Optimize Drug-to-Antibody Ratio (DAR):
-
Consider Solid-Phase Conjugation:
-
Post-Conjugation Buffer Exchange:
-
Immediately after the conjugation reaction, exchange the ADC into a formulation buffer that is known to be stabilizing for the antibody.
-
Issue 2: Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (HMWS) after purification or during storage.
Potential Causes:
-
Formulation Instability: The formulation buffer (pH, ionic strength) may not be optimal for the stability of the DM4 conjugate.[2][] Low ionic strength can fail to screen charge-charge interactions, while very high ionic strength can promote hydrophobic interactions.[7]
-
Freeze-Thaw Stress: Repeated cycles of freezing and thawing can induce denaturation and aggregation of the ADC.[3]
-
Elevated Temperatures: Storage at elevated temperatures can increase the rate of aggregation, driven by increased hydrophobic interactions.[1][4]
-
Surface Adsorption and Agitation: Agitation or contact with certain surfaces (like the air-water interface) can cause partial unfolding and subsequent aggregation.[4]
Troubleshooting Steps:
-
Optimize Formulation Buffer:
-
Conduct a formulation screen to identify the optimal buffer system, pH, and ionic strength for your specific DM4-ADC.
-
Include stabilizing excipients such as sugars (e.g., sucrose (B13894), trehalose) or amino acids (e.g., arginine, glycine) in your formulation.[1][]
-
Incorporate a surfactant like Polysorbate 20 or Polysorbate 80 to minimize surface-induced aggregation.[4][]
-
-
Control Storage and Handling:
-
Characterize Aggregates:
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause aggregation in this compound ADCs?
A1: The primary driver of aggregation for DM4 ADCs is the increased surface hydrophobicity of the antibody after conjugation with the hydrophobic DM4 payload.[1][2][3][4] This increased hydrophobicity promotes self-association of ADC molecules to minimize the exposure of these hydrophobic patches to the aqueous environment.[1] Other contributing factors include a high drug-to-antibody ratio (DAR), which further increases hydrophobicity, and suboptimal formulation conditions such as unfavorable pH or ionic strength.[1][2][5][10] Manufacturing and storage conditions, like thermal stress, agitation, and freeze-thaw cycles, can also induce or accelerate aggregation.[1][3]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence the aggregation of DM4 conjugates?
A2: A higher DAR generally leads to a greater propensity for aggregation.[1][5][10] This is because each conjugated DM4 molecule adds to the overall hydrophobicity of the ADC.[11] ADCs with higher DARs have more hydrophobic patches on their surface, which increases the likelihood of intermolecular hydrophobic interactions, leading to the formation of aggregates.[2][11] Therefore, achieving a balance between a high DAR for efficacy and a lower DAR to maintain stability and minimize aggregation is a critical aspect of ADC development.[1][5]
Q3: What role do linkers play in mitigating aggregation?
A3: The linker connecting DM4 to the antibody can significantly impact ADC solubility and aggregation. Using hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) moieties, can help to offset the hydrophobicity of the DM4 payload.[1][] These hydrophilic linkers can increase the overall solubility of the ADC and act as a "shield" to reduce non-specific hydrophobic interactions between ADC molecules, thereby minimizing aggregation.[][12]
Q4: What are the recommended starting formulation conditions to minimize aggregation of a new DM4-ADC?
A4: While the optimal formulation is specific to each ADC, a good starting point is to use a buffer system that is known to be stabilizing for the parent monoclonal antibody, typically in the pH range of 5.0 to 7.0 (e.g., histidine or citrate (B86180) buffer), avoiding the antibody's isoelectric point.[2][13] It is also recommended to include excipients to enhance stability.[][14] A common starting formulation might include a buffering agent (e.g., 20 mM Histidine, pH 6.0), a stabilizer like sucrose (e.g., 5-10%), and a surfactant like Polysorbate 20 (e.g., 0.01-0.05%) to protect against surface-induced aggregation.[4][] The ionic strength can be adjusted with NaCl (e.g., 50-150 mM), but its effect should be carefully evaluated as it can influence both electrostatic and hydrophobic interactions.[7]
Q5: Which analytical techniques are essential for characterizing DM4-ADC aggregation?
A5: A suite of orthogonal analytical techniques is recommended for the comprehensive characterization of ADC aggregation.[8] The most common and essential techniques include:
-
Size Exclusion Chromatography (SEC): This is the standard method for quantifying the percentage of monomer, dimer, and higher molecular weight aggregates.[1][15][16]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This technique provides the absolute molecular weight of the species separated by SEC, allowing for more accurate identification and characterization of aggregates.[8][9][17][18]
-
Dynamic Light Scattering (DLS): DLS is a rapid method to estimate the average particle size and size distribution in a sample, making it useful for detecting the presence of large aggregates.[1]
-
Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC): SV-AUC is a high-resolution technique that can provide detailed information on the size, shape, and distribution of different species in solution under their native conditions.[8][19]
Data Presentation
Table 1: Common Formulation Components to Mitigate ADC Aggregation
| Component | Typical Concentration Range | Purpose |
| Buffering Agent | 10-50 mM | Maintain optimal pH for stability |
| (e.g., Histidine, Citrate, Acetate) | ||
| Stabilizer (Sugar) | 5-10% (w/v) | Increase conformational stability, cryoprotectant |
| (e.g., Sucrose, Trehalose) | ||
| Surfactant | 0.01-0.05% (w/v) | Prevent surface-induced aggregation and adsorption |
| (e.g., Polysorbate 20, Polysorbate 80) | ||
| Tonicity Modifier | 50-150 mM | Modulate ionic strength to screen interactions |
| (e.g., NaCl) | ||
| Amino Acid | 25-250 mM | Can act as stabilizers and aggregation inhibitors |
| (e.g., Arginine, Glycine) |
Table 2: Key Analytical Techniques for ADC Aggregation Analysis
| Technique | Information Provided | Primary Use |
| SEC-UV | Quantifies % monomer, dimer, and higher-order aggregates.[19] | Routine quality control, stability testing. |
| SEC-MALS | Determines absolute molecular weight and size of eluting species.[8] | In-depth characterization of aggregates. |
| DLS | Provides average particle size and size distribution.[1] | Rapid screening for aggregation. |
| SV-AUC | Detailed information on size, shape, and distribution of species in solution.[8] | High-resolution characterization of heterogeneity. |
| HIC | Assesses hydrophobicity profile and DAR distribution.[15] | Indirect indicator of aggregation propensity. |
Experimental Protocols
Protocol 1: General Size Exclusion Chromatography (SEC) Method for Aggregate Analysis
Objective: To quantify the percentage of monomer, aggregate, and fragment in a DM4-ADC sample.
Methodology:
-
System: An HPLC or UHPLC system with a UV detector.
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, Waters ACQUITY UPLC BEH200 SEC).[16]
-
Mobile Phase: A buffered saline solution, for example, 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8. The mobile phase composition may need to be optimized to minimize secondary interactions between the ADC and the stationary phase.[20] For some hydrophobic ADCs, the addition of a small amount of organic solvent (e.g., 5-15% isopropanol (B130326) or acetonitrile) may be necessary to improve peak shape.[16][20]
-
Flow Rate: Typically 0.5-1.0 mL/min for HPLC or 0.2-0.4 mL/min for UHPLC.
-
Temperature: Ambient or controlled at 25°C.
-
Sample Preparation: Dilute the DM4-ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluent at a UV wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Protocol 2: Forced Degradation Study for Stability Assessment
Objective: To identify potential degradation pathways, including aggregation, and assess the stability-indicating nature of analytical methods.
Methodology:
-
Sample Preparation: Prepare aliquots of the DM4-ADC at a concentration of 1 mg/mL in a baseline formulation buffer.
-
Application of Stress Conditions:
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C and 50°C) for pre-determined time points (e.g., 1, 2, and 4 weeks).
-
Freeze-Thaw Stress: Subject samples to multiple freeze-thaw cycles (e.g., 3-5 cycles) by freezing at -80°C and thawing at room temperature.
-
Mechanical Stress: Agitate samples on an orbital shaker for a defined period (e.g., 24 hours).
-
Light Exposure: Expose samples to light according to ICH Q1B guidelines.[1]
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suite of analytical techniques, including SEC, DLS, and HIC, to characterize the degradation products and quantify the extent of aggregation.
Mandatory Visualization
Caption: Factors contributing to the aggregation of DM4-ADCs.
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. Conjugation of Emtansine Onto Trastuzumab Promotes Aggregation of the Antibody-Drug Conjugate by Reducing Repulsive Electrostatic Interactions and Increasing Hydrophobic Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. researchgate.net [researchgate.net]
- 10. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 13. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. agilent.com [agilent.com]
- 17. wyatt.com [wyatt.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. lcms.cz [lcms.cz]
Validation & Comparative
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Maytansinoid DM4 Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. This guide provides an objective comparison of cleavable and non-cleavable linkers for the potent maytansinoid tubulin inhibitor, DM4, supported by experimental data and detailed methodologies.
The efficacy of an ADC is a delicate balance between stability in circulation and the efficient release of the cytotoxic payload within the target cancer cell. The linker connecting the antibody to the drug is a key player in this balancing act. This comparison focuses on two commonly employed linker strategies for DM4: the cleavable disulfide-based SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) linker and the non-cleavable thioether-based SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.
Executive Summary of Comparative Performance
| Parameter | Cleavable Linker (SPDB-DM4) | Non-Cleavable Linker (SMCC-DM4) | Key Considerations |
| Mechanism of Release | Disulfide bond cleavage in the reducing environment of the cell. | Proteolytic degradation of the antibody backbone in the lysosome. | Cleavable linkers can release the payload in the cytoplasm, while non-cleavable linkers release a payload-linker-amino acid complex in the lysosome. |
| In Vitro Cytotoxicity | Generally exhibits high potency. | Potency is dependent on efficient lysosomal degradation of the antibody. | The choice of cell line and its lysosomal activity can influence the observed potency of non-cleavable ADCs. |
| In Vivo Efficacy | Can demonstrate potent anti-tumor activity. | Can also achieve significant tumor regression. | The tumor microenvironment and antigen expression levels can impact the efficacy of both linker types. |
| Plasma Stability | Generally lower stability compared to non-cleavable linkers. | High stability in circulation. | Higher stability minimizes premature payload release and potential off-target toxicity. |
| Bystander Effect | Capable of inducing a bystander effect due to the release of a cell-permeable payload. | The released payload-linker complex is typically charged and less cell-permeable, limiting the bystander effect. | The bystander effect can be advantageous in treating heterogeneous tumors. |
Data Presentation: A Quantitative Comparison
In Vitro Cytotoxicity
In Vivo Efficacy: A Comparative Xenograft Study
A study comparing a cleavable SPDB-DM4 ADC with a non-cleavable SMCC-DM1 ADC (a close structural and functional analog of SMCC-DM4) in an OVCAR3 xenograft mouse model demonstrated the anti-tumor activity of both approaches.
| Treatment Group | Mean Tumor Volume (Day 40 post-implant) |
| Control | ~1000 mm³ |
| Anti-CDH6-SMCC-DM1 | ~200 mm³ |
| Anti-CDH6-SPDB-DM4 | ~100 mm³ |
This data is illustrative and derived from published studies. Actual results may vary depending on the specific antibody, target, and tumor model.
Plasma Stability
Non-cleavable linkers like SMCC are known for their high stability in plasma. In contrast, disulfide-based cleavable linkers like SPDB can be susceptible to premature cleavage in the bloodstream. Enhancing the steric hindrance around the disulfide bond in linkers like SPDB can improve their stability.
Signaling Pathways and Experimental Workflows
Mechanism of Action of DM4-ADCs
The following diagram illustrates the general mechanism of action for both cleavable and non-cleavable DM4-ADCs.
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of DM4-ADCs.
A Comparative Guide to the Efficacy of Maytansinoid DM4 ADCs Versus Other Microtubule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Antibody-Drug Conjugates (ADCs) utilizing the maytansinoid payload DM4 against other prominent microtubule inhibitors, specifically taxanes (e.g., paclitaxel (B517696), docetaxel) and vinca (B1221190) alkaloids (e.g., vincristine, vinblastine). This document synthesizes preclinical and clinical data to offer an objective overview of their mechanisms of action, cytotoxic potency, and therapeutic applications, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Executive Summary
Maytansinoid DM4 ADCs, taxanes, and vinca alkaloids all exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. However, they do so via distinct mechanisms, leading to differences in potency, efficacy, and toxicity profiles. This compound, a potent derivative of maytansine, is increasingly utilized as a payload in ADCs due to its high cytotoxicity, enabling targeted delivery to cancer cells while minimizing systemic exposure. Taxanes and vinca alkaloids, on the other hand, are mainstays of conventional chemotherapy, with a broad range of applications but also significant off-target toxicities.
Mechanism of Action: A Tale of Three Microtubule Disruptors
Microtubules are dynamic polymers of α- and β-tubulin that are essential for forming the mitotic spindle during cell division. All three classes of drugs discussed here target tubulin, but their effects on microtubule dynamics differ significantly.
-
This compound: Like other maytansinoids, DM4 binds to tubulin at or near the vinca alkaloid binding site, inhibiting microtubule assembly.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] As a payload in ADCs, DM4 is internalized into target cancer cells, where it is released to exert its potent cytotoxic effect.[2]
-
Taxanes (e.g., Paclitaxel): In contrast to maytansinoids and vinca alkaloids, taxanes stabilize microtubules, preventing their depolymerization.[3] This excessive stabilization results in the formation of non-functional microtubule bundles, leading to the disruption of mitosis, cell cycle arrest, and ultimately, apoptosis.[3]
-
Vinca Alkaloids (e.g., Vincristine): Vinca alkaloids also inhibit microtubule polymerization by binding to β-tubulin.[3] This prevents the formation of the mitotic spindle, leading to metaphase arrest and cell death.[3]
Quantitative Comparison of Efficacy
Direct head-to-head comparative studies of DM4 ADCs, taxanes, and vinca alkaloids in the same experimental settings are limited. The following tables summarize available data from various sources to provide a comparative overview of their in vitro cytotoxicity and in vivo efficacy.
In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The values presented below are representative and can vary depending on the cell line, ADC construct, and experimental conditions.
| Drug Class | Compound | Cancer Type | Cell Line | IC50 (nM) | Reference(s) |
| Maytansinoid ADC | Mirvetuximab Soravtansine (B3322474) (DM4 ADC) | Ovarian Cancer | FRα-high | Potent (sub-nanomolar to low nanomolar) | [4] |
| IMGN901 (DM4 ADC) | Small Cell Lung Cancer | CD56+ | Potent activity observed | [5] | |
| Taxane | Paclitaxel | Breast Cancer | MCF-7 | 2-10 | [6] |
| Docetaxel (B913) | Non-Small Cell Lung Cancer | A549 | 1-5 | [7] | |
| Vinca Alkaloid | Vincristine | Diffuse Large B-cell Lymphoma | Various | ~2 | [7] |
| Vinblastine | Breast Cancer | MDA-MB-231 | 1-10 | [8] |
Note: The potency of ADCs is highly dependent on the expression level of the target antigen on the cancer cells.
In Vivo Efficacy (Tumor Growth Inhibition)
Xenograft models in immunocompromised mice are commonly used to evaluate the in vivo efficacy of anticancer agents. The data below is a qualitative summary from various studies.
| Drug Class | Compound/ADC | Cancer Type | Xenograft Model | Efficacy Summary | Reference(s) |
| Maytansinoid ADC | Mirvetuximab Soravtansine | Ovarian Cancer | Platinum-resistant | Significant tumor regression and improved survival | [4][9] |
| T4H11-DM4 | Colon Cancer | HT-29, HCT116, HCT15 | Dose-dependent tumor growth inhibition | [10] | |
| Taxane | Paclitaxel | Breast Cancer | MDA-MB-231 | Significant tumor growth inhibition | [8] |
| Docetaxel | Non-Small Cell Lung Cancer | Various | Standard of care with demonstrated efficacy | [7] | |
| Vinca Alkaloid | Vincristine | Lymphoma | DLBCL models | Effective tumor growth control | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these microtubule inhibitors. Below are representative protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of a drug on a cancer cell line.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the DM4 ADC, taxane, and vinca alkaloid. Remove the culture medium from the wells and add the drug dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration to determine the IC50 value.
In Vivo Xenograft Model Efficacy Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a drug in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, DM4 ADC, taxane, vinca alkaloid).
-
Drug Administration: Administer the drugs according to the planned dosing schedule and route (e.g., intravenous, intraperitoneal).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed effects.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of IMGN901, a CD56-targeting antibody-drug conjugate, in patients with CD56-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-drug conjugates versus docetaxel for previously treated advanced non-small-cell lung cancer: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug interactions and cytotoxic effects of paclitaxel in combination with carboplatin, epirubicin, gemcitabine or vinorelbine in breast cancer cell lines and tumor samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FORWARD I: a Phase III study of mirvetuximab soravtansine versus chemotherapy in platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Bystander Effect of Maytansinoid DM4 ADCs: A Comparative Guide
For researchers and drug development professionals in oncology, quantifying the therapeutic mechanisms of an antibody-drug conjugate (ADC) is fundamental to its preclinical validation. A critical, yet complex, mechanism is the "bystander effect," where the ADC's cytotoxic payload eliminates not only the targeted antigen-positive (Ag+) cancer cell but also adjacent, non-targeted antigen-negative (Ag-) cells.[1][2] This action is paramount for achieving significant efficacy in heterogeneous tumors, which are common clinical challenges.[3]
This guide provides a comprehensive framework for validating the bystander effect of ADCs utilizing the potent maytansinoid payload, DM4. We will compare DM4 with other common payloads and provide detailed experimental protocols and representative data to guide your research.
Mechanism of Action: DM4 and the Bystander Effect
DM4 is a highly potent microtubule-disrupting agent.[] When conjugated to an antibody via a cleavable linker, it can be delivered specifically to tumor cells. The bystander effect of a DM4-ADC is contingent on the release of a membrane-permeable form of the payload, which can then diffuse into neighboring cells.[1][5]
The process begins with the ADC binding to a target antigen on a cancer cell, followed by internalization.[6] Inside the cell, the ADC is trafficked to the lysosome, where acidic conditions and enzymes cleave the linker, liberating the DM4 payload.[] DM4 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. For the bystander effect to occur, the freed, uncharged DM4 payload must be able to cross the plasma membrane of the target cell into the tumor microenvironment and subsequently diffuse into an adjacent cell to exert its cytotoxic effect.[2][7]
Comparative Analysis of ADC Payloads
The capacity of an ADC to induce a bystander effect is fundamentally determined by the physicochemical properties of its linker and payload.[8] A cleavable linker that releases an uncharged, membrane-permeable payload is essential.[9] The table below compares DM4 with other widely used ADC payloads.
| Payload | Mechanism of Action | Typical Linker Type | Payload Permeability | Bystander Potential |
| DM4 (Maytansinoid) | Microtubule Inhibitor | Cleavable (e.g., Disulfide) | High | High |
| DM1 (Emtansine) | Microtubule Inhibitor | Non-Cleavable (e.g., SMCC) | Low (Charged Metabolite) | Negligible [3][6] |
| MMAE | Microtubule Inhibitor | Cleavable (e.g., Val-Cit) | High | High [8][10] |
| MMAF | Microtubule Inhibitor | Cleavable (e.g., Val-Cit) | Low (Charged) | Low [10] |
| PBD Dimer | DNA Cross-linking Agent | Cleavable (e.g., Val-Ala) | High | High [11] |
| Deruxtecan (DXd) | Topoisomerase I Inhibitor | Cleavable (Peptide) | High | High [12] |
Part 1: In Vitro Validation of the Bystander Effect
In vitro assays are the first step in quantifying the bystander killing capability of a DM4-ADC. The co-culture assay is the most common and direct method.[13]
Key Experiment: Co-culture Bystander Assay
This assay measures the viability of antigen-negative (Ag-) cells when they are cultured together with antigen-positive (Ag+) cells in the presence of the ADC.[8]
Experimental Protocol: In Vitro Co-culture Bystander Assay
-
Cell Line Preparation :
-
Co-culture Seeding :
-
On day 1, seed a mixture of Ag+ and labeled Ag- cells into a 96-well, black-walled, clear-bottom plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 1:5) to determine the dependency of the bystander effect on the number of target cells.[8]
-
-
ADC Treatment :
-
On day 2, treat the co-cultures with serial dilutions of the DM4-ADC.
-
Include an untreated control, a vehicle control, and a control with a non-binding ADC to measure non-specific toxicity.
-
-
Incubation :
-
Incubate the plate for a duration appropriate for the payload's mechanism, typically 72 to 120 hours. A lag time is often observed before significant bystander killing occurs.[1]
-
-
Data Acquisition and Analysis :
-
Use a high-content imager or flow cytometer to count the number of viable fluorescent Ag- cells.
-
Alternatively, if using luciferase-labeled cells, add a substrate and measure luminescence to quantify viability.[2]
-
Calculate the percentage of Ag- cell death relative to the untreated control. A significant increase in the death of Ag- cells in the presence of Ag+ cells and the ADC confirms a bystander effect.
-
Data Presentation: Impact of ADC Design on Bystander Killing
The design of the ADC, particularly the linker, can dramatically influence the potency of the bystander effect. The following table, adapted from literature data, illustrates how different linkers on a maytansinoid ADC affect the number of Ag+ cells required to kill 50% of co-cultured Ag- cells. A lower number indicates a stronger bystander effect.
| ADC Construct | Linker Type | Relative Ag+ Cells Needed to Kill 50% of Ag- Cells* | Implied Bystander Potency |
| ADC 1 | Disulfide | ~1250 | Moderate |
| ADC 2 | Peptide (l-Ala-l-Ala-d-Ala) | ~1250 | Moderate |
| ADC 3 | Peptide (l-Ala-l-Ala-l-Ala) | ~400 | Strong |
| ADC 4 | Peptide (d-Ala-l-Ala-l-Ala) | ~400 | Strong |
| Data derived from a co-culture of HCC827 (Ag+) and MCF-7 (Ag-) cells.[1] |
Part 2: In Vivo Validation of the Bystander Effect
In vivo studies are essential to confirm that the bystander effect observed in vitro translates to a meaningful anti-tumor response in a complex biological system. The admixed tumor xenograft model is the standard for this evaluation.[11]
Key Experiment: Admixed Tumor Xenograft Model
In this model, immunodeficient mice are implanted with a mixture of Ag+ and Ag- tumor cells to simulate a heterogeneous tumor.[2]
Experimental Protocol: Admixed Tumor Xenograft Model
-
Model Establishment :
-
Co-implant a mixture of Ag+ and Ag- tumor cells (e.g., at a 1:1 ratio) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID). The Ag- cells should express a reporter like luciferase for longitudinal monitoring via in vivo imaging.[2][13]
-
As a control, establish groups of mice with tumors grown from only Ag+ cells or only Ag- cells.
-
-
Treatment :
-
Once tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups:
-
Group 1: Vehicle Control
-
Group 2: Non-binding Control ADC
-
Group 3: DM4-ADC
-
-
Administer the treatments, typically via intravenous injection.
-
-
Monitoring and Endpoints :
-
Measure tumor volumes with calipers 2-3 times per week.
-
Perform bioluminescence imaging (e.g., using an IVIS system) weekly to specifically track the growth or regression of the Ag- cell population.[13]
-
The primary endpoint is tumor growth inhibition. A significant reduction in the overall tumor volume and a decrease in the bioluminescence signal in the admixed tumor group treated with the DM4-ADC, compared to controls, validates the in vivo bystander effect.
-
Data Presentation: In Vivo Efficacy in Admixed Tumors
The data below represents a typical outcome from an admixed xenograft study, demonstrating the contribution of the bystander effect to overall tumor regression.
| Treatment Group | Initial Tumor Composition | Endpoint | % Tumor Growth Inhibition (TGI) |
| Vehicle | 100% Ag+ | Tumor Growth | 0% |
| DM4-ADC | 100% Ag+ | Tumor Regression | 95% |
| Vehicle | 50% Ag+ / 50% Ag- | Tumor Growth | 0% |
| DM4-ADC | 50% Ag+ / 50% Ag- | Tumor Regression | 85% |
| DM4-ADC | 100% Ag- | Tumor Growth | <10% (Non-specific) |
The strong tumor regression (85% TGI) in the admixed tumor group demonstrates that the DM4-ADC is not only killing the target Ag+ cells but is also effectively eliminating the neighboring Ag- cells through a potent bystander effect.
Conclusion
Validating the bystander effect is a critical step in the preclinical development of Maytansinoid DM4-ADCs. The inherent membrane permeability of the DM4 payload, when combined with an appropriately designed cleavable linker, facilitates a potent bystander killing mechanism.[1][5] Through rigorous in vitro co-culture assays and in vivo admixed tumor models, researchers can effectively quantify this effect. The evidence gathered from these studies is essential for confirming an ADC's potential to treat heterogeneous tumors and for guiding its advancement toward clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
A Head-to-Head Comparison of Maytansinoid DM4 and Auristatin Payloads in Antibody-Drug Conjugates
For Immediate Publication
In the rapidly evolving field of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most prominent classes of payloads are the maytansinoids, represented by DM4, and the auristatins, such as monomethyl auristatin E (MMAE). Both are highly potent tubulin inhibitors, but their distinct structural and physicochemical properties lead to significant differences in their mechanisms of action, bystander killing effects, and overall clinical profiles.[1][2][3] This guide provides an objective, data-driven comparison to inform researchers and drug developers in the selection of these payloads for next-generation ADCs.
Mechanism of Action: Targeting the Microtubule Assembly
Both DM4 and auristatins exert their cytotoxic effects by disrupting microtubule dynamics, which is essential for cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1] However, they bind to different sites on tubulin.[2] Maytansinoids bind to the maytansine (B1676224) site, while auristatins bind to the vinca (B1221190) alkaloid site, ultimately leading to microtubule depolymerization.[2]
This fundamental difference in binding sites is a key distinction, although both effectively induce mitotic catastrophe in rapidly dividing cancer cells.[]
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
In Vivo Efficacy of DM1 vs. DM4 Antibody-Drug Conjugates: A Comparative Analysis
A comprehensive review of publicly available preclinical data reveals a landscape of indirect comparisons rather than head-to-head in vivo efficacy studies for antibody-drug conjugates (ADCs) utilizing DM1 and DM4 payloads. While both maytansinoid derivatives are potent microtubule inhibitors widely employed in ADC development, direct comparative studies using the same antibody and linker system are not readily found in the public domain. This guide, therefore, synthesizes available information to provide an objective overview for researchers, scientists, and drug development professionals, highlighting the individual characteristics and reported efficacies of DM1- and DM4-containing ADCs from various preclinical studies.
Maytansinoids, including DM1 (emtansine) and DM4 (soravtansine), are highly cytotoxic agents that induce cell death by inhibiting tubulin polymerization, leading to mitotic arrest.[1][2] Their potent anti-tumor activity has made them attractive payloads for ADCs, which aim to deliver these cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity.[1][2]
Mechanism of Action: A Shared Pathway
The fundamental mechanism of action for both DM1 and DM4 is the disruption of microtubule dynamics. Upon internalization of the ADC by a target cancer cell, the linker is cleaved, releasing the maytansinoid payload into the cytoplasm. The payload then binds to tubulin, preventing the formation of microtubules, which are essential for cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
In Vivo Efficacy: A Patchwork of Preclinical Evidence
Direct comparative in vivo studies evaluating the efficacy of an ADC with a DM1 payload versus the same antibody conjugated to a DM4 payload are scarce in publicly available literature. The majority of published research focuses on the efficacy of a specific ADC against various tumor models or compares a maytansinoid-based ADC to one with a different class of payload.
For instance, a significant body of work exists for the approved DM1-ADC, Trastuzumab emtansine (T-DM1), detailing its in vivo efficacy in HER2-positive breast cancer models. Similarly, preclinical data is available for various DM4-based ADCs, such as SAR3419, in lymphoma and leukemia models. However, these studies do not offer a direct comparison under identical experimental conditions.
An abstract from the American Association for Cancer Research by Harris et al. (2016) alludes to the preparation and evaluation of site-specific ADCs with both DM1 and DM4. The abstract suggests that the in vivo anti-tumor activity of disulfide-cleavable SeriMab-DM4 ADCs was evaluated. However, the full study containing a direct in vivo comparison with a DM1 counterpart and detailed experimental protocols is not publicly accessible.
The following tables summarize in vivo efficacy data from separate studies on DM1 and DM4 ADCs to provide an indirect sense of their anti-tumor activity. It is crucial to note that these results are not directly comparable due to differences in the antibody, linker, tumor model, and dosing regimens.
Table 1: Summary of In Vivo Efficacy Data for Representative DM1-ADCs
| ADC | Target | Tumor Model | Dosing Regimen (mg/kg) | Outcome |
| T-DM1 | HER2 | KPL-4 (Breast) | 15, single dose | Complete tumor regression |
| T-DM1 | HER2 | Fo5 (Breast) | 10, q3wk x 3 | Significant tumor growth inhibition |
| Anti-CD30-MCC-DM1 | CD30 | Karpas 299 (Lymphoma) | 3, q4d x 4 | Significant tumor growth delay |
Table 2: Summary of In Vivo Efficacy Data for Representative DM4-ADCs
| ADC | Target | Tumor Model | Dosing Regimen (mg/kg) | Outcome |
| SAR3419 | CD19 | Ramos (Lymphoma) | 5, single dose | Complete tumor regression in 100% of mice |
| SAR3419 | CD19 | Farage (Lymphoma) | 5, single dose | >400% increase in survival |
Experimental Protocols: A Generalized Approach
While specific protocols from direct comparative studies are unavailable, the following represents a generalized experimental workflow for assessing the in vivo efficacy of ADCs in xenograft models, based on common practices in the field.
Detailed Methodologies (Generalized):
-
Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., KPL-4 for breast cancer, Ramos for lymphoma) are cultured under standard conditions.
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used to prevent rejection of human tumor xenografts.
-
-
Tumor Implantation:
-
A specific number of cancer cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
-
ADC Administration:
-
ADCs are administered, typically via intravenous injection, at specified doses and schedules.
-
Control groups receive vehicle buffer, the unconjugated antibody, or a non-targeting ADC.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.
-
Survival: The study may continue until tumors reach a maximum allowable size or until other humane endpoints are met. Survival is plotted using Kaplan-Meier curves.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Conclusion
While both DM1 and DM4 are established and potent maytansinoid payloads for ADCs, a definitive in vivo efficacy comparison from head-to-head preclinical studies is not publicly available. The choice between DM1 and DM4 in ADC development is likely influenced by a multitude of factors including the specific antibody, linker chemistry, target antigen, and the desired pharmacokinetic and safety profile. The provided information, drawn from various independent studies, offers a glimpse into the anti-tumor potential of ADCs carrying these payloads. For a conclusive determination of superior efficacy, direct comparative studies under identical experimental conditions would be necessary.
References
Assessing the Immunogenicity of Maytansinoid DM4 Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The immunogenicity of antibody-drug conjugates (ADCs) is a critical consideration in their development, with the potential to impact both safety and efficacy. This guide provides an objective comparison of the immunogenicity profile of Maytansinoid DM4 conjugates against other common ADC payloads, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a potent microtubule inhibitor, is a key payload in a number of ADCs currently in clinical development.[1][2][3] Understanding its immunogenic potential is paramount for predicting clinical outcomes. The immunogenicity of an ADC is a complex phenomenon influenced by the antibody, the linker, and the cytotoxic payload.[4][5] Anti-drug antibodies (ADAs) can develop against any of these components, potentially leading to altered pharmacokinetics, reduced efficacy, and adverse events.[6][7] This guide explores the factors contributing to the immunogenicity of DM4 conjugates, compares available clinical data with other payload classes, and provides detailed protocols for key immunogenicity assessment assays.
Comparative Immunogenicity of ADC Payloads
The development of ADAs is a multifactorial process. While the protein nature of the monoclonal antibody is a primary driver of immunogenicity, the small molecule payload and the linker can also contribute, often acting as haptens.[4] Preclinical and clinical data suggest that the incidence of ADAs can vary significantly across different ADC platforms.
A preclinical study comparing the immunomodulatory effects of different payloads revealed that monomethyl auristatin E (MMAE) induced a more robust immunogenic cell death (ICD) profile compared to DM1, DM4, and the topoisomerase inhibitor exatecan.[8] Specifically, the MMAE conjugate led to a significant increase in F4/80+ macrophage infiltration and an upregulation of genes related to cytokine and type I interferon responses.[8] This suggests that while all these payloads are potent cytotoxins, their interaction with the immune system can differ.
Clinical data on ADA incidence provides valuable insights into the immunogenicity of different ADC platforms in humans. It is important to note that direct comparison of ADA rates across different trials can be challenging due to variations in assay methodologies, patient populations, and underlying diseases.
| ADC Platform | Payload | Target | Indication | Treatment-Emergent ADA Incidence | Reference |
| Ado-trastuzumab emtansine (Kadcyla®) | DM1 | HER2 | Breast Cancer | 5.3% | [4] |
| Mirvetuximab soravtansine | DM4 | Folate Receptor Alpha | Ovarian Cancer | 7.8% | [9] |
| Coltuximab ravtansine (SAR3419) | DM4 | CD19 | B-cell Non-Hodgkin's Lymphoma | Not explicitly reported in reviewed literature | [1][2][10] |
| Brentuximab vedotin (Adcetris®) | MMAE | CD30 | Hodgkin Lymphoma & anaplastic large cell lymphoma | ~37% | [4] |
| Multiple vc-MMAE ADCs | MMAE | Various | Various Cancers | 0% - 35.8% | [11] |
Table 1: Comparison of Treatment-Emergent Anti-Drug Antibody (ADA) Incidence for Select ADCs. This table summarizes the reported incidence of treatment-emergent ADAs for ADCs with different maytansinoid (DM1, DM4) and auristatin (MMAE) payloads.
Experimental Protocols for Immunogenicity Assessment
A tiered approach is the standard for assessing the immunogenicity of biotherapeutics, including ADCs.[4] This typically involves screening for binding antibodies, confirming their specificity, and then characterizing their neutralizing potential.
Anti-Drug Antibody (ADA) Bridging ELISA
This assay is a common method for screening and confirming the presence of ADAs in patient samples.
Principle: The bridging ELISA format detects bivalent or multivalent ADAs that can "bridge" between the ADC coated on a microplate and a labeled ADC in solution.
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with the DM4-ADC at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of a blocking buffer (e.g., PBS with 1% BSA) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL of diluted patient serum or plasma samples and controls (positive and negative) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of biotinylated DM4-ADC (for streptavidin-HRP detection) or HRP-conjugated DM4-ADC to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: If using a biotin-streptavidin system, add streptavidin-HRP and incubate for 30 minutes. Wash, then add a TMB substrate. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Confirmation Assay: To confirm the specificity of the detected ADAs, pre-incubate the positive samples with an excess of the unlabeled DM4-ADC before adding them to the coated plate. A significant reduction in the signal indicates a specific ADA response.
Cell-Based Neutralizing Antibody (NAb) Assay
This assay determines whether the detected ADAs can inhibit the biological activity of the DM4-ADC.
Principle: The assay measures the ability of ADAs in a patient sample to neutralize the cytotoxic effect of the DM4-ADC on a target-expressing cancer cell line.
Methodology:
-
Cell Seeding: Seed a target antigen-expressing cell line (e.g., a cell line with high folate receptor alpha expression for mirvetuximab soravtansine) into a 96-well cell culture plate at a predetermined density. Allow cells to adhere overnight.
-
Sample Preparation: Dilute patient serum/plasma samples. Pre-incubate the diluted samples with a fixed, sub-maximal cytotoxic concentration of the DM4-ADC for 1-2 hours at 37°C to allow ADAs to bind to the ADC.
-
Cell Treatment: Remove the culture medium from the cells and add the pre-incubated ADC-sample mixtures. Include controls such as cells treated with ADC alone (maximum killing), cells with no treatment (baseline viability), and ADC pre-incubated with a known neutralizing antibody (positive control).
-
Incubation: Incubate the plates for a period sufficient to induce cell death (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of neutralization by comparing the viability of cells treated with the ADC-sample mixture to the controls. A significant increase in cell viability in the presence of the patient sample indicates the presence of neutralizing antibodies.
In Vitro T-Cell Activation Assay
This assay predicts the potential for a DM4-ADC to induce a T-cell dependent immune response, which is a key step in the formation of high-affinity ADAs.
Principle: The assay measures the proliferation and cytokine production of T-cells from peripheral blood mononuclear cells (PBMCs) upon stimulation with the DM4-ADC.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Antigen Presenting Cell (APC) Generation: Differentiate monocytes from the PBMCs into dendritic cells (DCs) by culturing them with GM-CSF and IL-4 for 5-7 days.
-
DC Loading: Load the generated DCs with the DM4-ADC at various concentrations and incubate for 24 hours. This allows the DCs to process the ADC and present peptides on their MHC molecules.
-
Co-culture: Co-culture the ADC-loaded DCs with autologous T-cells (isolated from the same donor's PBMCs).
-
Proliferation Measurement: After 5-7 days of co-culture, assess T-cell proliferation using methods such as [³H]-thymidine incorporation or CFSE dilution measured by flow cytometry.
-
Cytokine Analysis: Collect the supernatant from the co-culture and measure the levels of key T-cell cytokines (e.g., IL-2, IFN-γ) using ELISA or a multiplex bead-based assay.
-
Data Analysis: An increase in T-cell proliferation and cytokine production in response to the DM4-ADC, compared to an isotype control antibody, indicates a potential for immunogenicity.
Visualizing Key Processes
To better understand the experimental workflows and biological pathways involved in assessing the immunogenicity of DM4 conjugates, the following diagrams are provided.
Caption: Tiered approach for ADC immunogenicity assessment.
Caption: Signaling pathway of immunogenic cell death induced by ADCs.
Conclusion
The immunogenicity of this compound conjugates is a critical aspect of their clinical development. While current data suggests that DM4-containing ADCs may have a lower incidence of treatment-emergent ADAs compared to some MMAE-based ADCs, this can be influenced by a multitude of factors including the antibody, linker, patient population, and assay methodology. A thorough, case-by-case immunogenicity risk assessment, employing a tiered testing strategy with validated assays, is essential for all novel ADC candidates. The detailed protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug developers to comprehensively evaluate the immunogenic potential of their DM4-based ADC programs. Further head-to-head clinical studies will be invaluable in definitively positioning the immunogenicity risk of DM4 relative to other ADC payloads.
References
- 1. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CD19 in B-cell lymphoma: emerging role of SAR3419 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunogenicity, a Headache of ADC Developers – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. gog.org [gog.org]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Maytansinoid DM4: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Maytansinoid DM4, a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step guidance for handling and disposing of DM4 waste. Adherence to these protocols is critical to mitigate risks associated with this hazardous material.
Immediate Safety and Handling Precautions
This compound is a highly toxic compound that is fatal if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause genetic defects, and may damage fertility or the unborn child.[1] All handling and disposal of DM4 and materials contaminated with it must be conducted with the utmost care in a designated controlled area.
Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory when handling DM4. This includes:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required.[2]
-
Gown: A disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.[2]
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A properly fitted respirator (e.g., N95 or higher) should be used, especially when handling the powdered form of DM4 to avoid aerosol formation.
Engineering Controls: All work with DM4, including weighing and dissolution, should be performed in a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation.[1]
Waste Segregation and Collection: The Primary Disposal Pathway
The primary and most crucial step in the proper disposal of this compound is meticulous waste segregation at the point of generation. All DM4 waste is classified as cytotoxic/hazardous and must be disposed of in accordance with institutional, local, state, and federal regulations.[2][3] The universally recommended final disposal method for cytotoxic waste is high-temperature incineration at a licensed chemical destruction facility.[1][4]
Step-by-Step Waste Segregation Protocol:
-
Designated Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[2] These containers are often color-coded (e.g., yellow or black) to distinguish them from other waste streams.[3]
-
Solid Waste:
-
All disposable materials that have come into contact with DM4, including gloves, gowns, bench paper, pipette tips, and vials, must be placed in the designated solid cytotoxic waste container.[2]
-
Contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container also labeled for cytotoxic waste.[2]
-
-
Liquid Waste:
-
Labeling and Storage:
-
All waste containers must be accurately labeled with "Cytotoxic Waste" or "Hazardous Waste" and a description of the contents.
-
Store sealed waste containers in a secure, designated area away from general laboratory traffic until collection by a certified hazardous waste disposal service.
-
Laboratory-Scale Decontamination and Spill Management
For small spills or decontamination of laboratory equipment, a chemical inactivation step can be considered as a preliminary measure before final disposal. The primary chemical vulnerability of maytansinoids like DM4 is the ester linkage at the C-3 position, which is crucial for its high cytotoxicity. Hydrolysis of this ester bond leads to the formation of maytansinol (B1676226), a significantly less potent compound.
Proposed Chemical Decontamination Protocol (Hydrolysis):
While a universally standardized protocol for DM4 hydrolysis is not available, the principles of ester hydrolysis suggest that treatment with a basic solution can be effective. This procedure should be validated on a small scale under controlled conditions before routine use.
-
Prepare a Decontamination Solution: A solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a water/methanol mixture can be used. A common starting point for mild, non-aqueous alkaline hydrolysis of esters is a 0.3 N to 0.5 N NaOH solution in a 9:1 dichloromethane/methanol solvent mixture. For aqueous-based decontamination, a 1 M NaOH solution can be prepared.
-
Decontamination of Surfaces and Glassware:
-
Wipe the contaminated surface with an absorbent pad soaked in the decontamination solution.
-
Allow a contact time of at least one hour.
-
Thoroughly rinse the surface with water.
-
Dispose of all cleaning materials (pads, gloves, etc.) as solid cytotoxic waste.
-
-
Treatment of Small Volumes of Liquid Waste:
-
For small volumes of aqueous DM4 solutions, add the alkaline solution to achieve a final concentration of approximately 1 M NaOH.
-
Stir the solution at room temperature for several hours (e.g., overnight) to ensure complete hydrolysis.
-
Neutralize the solution with an appropriate acid (e.g., hydrochloric acid) before collecting it as hazardous liquid waste. Even after treatment, this waste must be disposed of as hazardous chemical waste and not discharged into the sewer system. [1][4]
-
Spill Response:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This includes a respirator, double gloves, a disposable gown, and eye protection.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with damp absorbent material to avoid raising dust.
-
Clean the Spill: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.
-
Decontaminate the Area: Clean the spill area with the decontamination solution as described above, followed by a thorough water rinse.
-
Dispose of all materials used for cleanup as cytotoxic waste.
Quantitative Data on Cytotoxicity Reduction
The rationale for chemical degradation is to reduce the extreme toxicity of DM4. The hydrolysis of the C-3 ester of maytansine (B1676224) results in the formation of maytansinol. Studies have shown that maytansinol is significantly less cytotoxic than maytansine and its derivatives.
| Compound | Relative Cytotoxicity |
| Maytansine/DM4 | Highly Potent |
| Maytansinol | Significantly Reduced Potency |
Note: Specific IC50 values can vary depending on the cell line and assay conditions. However, the literature consistently indicates that the C-3 ester is critical for the high potency of maytansinoids.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure a safe working environment and responsible disposal of this highly potent cytotoxic agent. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Safeguarding Research: A Comprehensive Guide to Handling Maytansinoid DM4
Maytansinoid DM4 is a highly potent thiol-containing derivative of maytansine, utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] Its mechanism of action involves inhibiting tubulin polymerization, a critical process for cell division.[2] Due to its extreme cytotoxicity and potential health risks, stringent safety protocols are imperative to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple acute and chronic health risks. Understanding these hazards is the foundation of a robust safety plan.
GHS Hazard Statements:
-
H300+H310: Fatal if swallowed or in contact with skin.[3]
-
H314: Causes severe skin burns and eye damage.[3]
| Hazard Classification | Category | Signal Word |
| Acute Toxicity, Oral | Category 2 | Danger |
| Acute Toxicity, Dermal | Category 1 | Danger |
| Skin Corrosion/Irritation | Category 1B | Danger |
| Serious Eye Damage/Irritation | Category 1 | Danger |
| Germ Cell Mutagenicity | Category 1B | Danger |
| Reproductive Toxicity | Category 1B | Danger |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 | Danger |
| Source: MedKoo Biosciences, Inc. Safety Data Sheet[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. All PPE should be considered contaminated after use and disposed of as cytotoxic waste.[5] Never reuse disposable PPE.[5][6]
| PPE Component | Specification | Rationale & Best Practices |
| Gloves | Double gloving with chemotherapy-rated, powder-free nitrile gloves (tested under ASTM D6978).[5][7] | Provides a primary barrier against dermal exposure. The outer glove should be placed over the gown cuff, and the inner glove underneath.[5] Change outer gloves frequently and immediately if compromised. |
| Gown | Disposable, back-fastening, low-permeability fabric (e.g., poly-coated) with long sleeves and tight-fitting cuffs.[6][8] | Protects skin from contact and prevents contamination of personal clothing. Ensure the gown is shown to resist permeability by hazardous drugs.[6] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield.[5][8] | Protects eyes and face from splashes or aerosols, especially when handling the powdered form or liquid solutions.[8] |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher.[5][8] | Essential when handling the powdered form of the compound to prevent inhalation of aerosolized particles.[8] Fit-testing is required.[5] |
| Additional Apparel | Disposable shoe covers and head/hair covers.[5] | Prevents the spread of contamination outside of the designated handling area. Shoe covers worn in handling areas must not be worn elsewhere.[5] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, especially of the powdered form, must be conducted within a designated containment device to minimize exposure risk.
Engineering Controls:
-
Primary: Use a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[3][7]
-
Secondary: Ensure the laboratory is equipped with a safety shower and an eyewash station.[3] The handling area should be a restricted zone with clear signage.
Experimental Workflow
The following workflow outlines the critical steps for safely handling DM4 from preparation to the completion of the experiment.
Detailed Methodologies
1. Weighing and Reconstitution:
-
Carefully weigh the required amount of DM4 powder within a containment device. Avoid creating dust.[8]
-
To reconstitute, slowly add the desired solvent (e.g., DMSO) as per the experimental protocol.[8] Gently vortex the solution until the powder is completely dissolved.[8]
2. Decontamination Protocol:
-
General Procedure for Cytotoxic Agents: A common practice involves a two-step cleaning process. First, decontaminate surfaces with a solution like sodium hypochlorite. Follow this with a neutralizing agent such as sodium thiosulfate (B1220275) to inactivate the bleach. Finally, rinse with sterile water. All cleaning materials must be disposed of as cytotoxic waste. Always consult your institution's specific guidelines.
Disposal Plan: Cytotoxic Waste Management
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous materials.[8]
| Waste Type | Container Specification | Disposal Protocol |
| Solid Waste | Yellow, puncture-resistant container, clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste". | Includes gloves, gowns, bench paper, pipette tips, and vials. Seal the container when 3/4 full. |
| Liquid Waste | Sealed, leak-proof container, clearly labeled as "Cytotoxic Liquid Waste". | Includes unused solutions and contaminated solvents. Do not mix with other chemical waste streams. |
| Sharps Waste | Designated sharps container, puncture-resistant, and labeled for cytotoxic waste.[8] | Includes contaminated needles, syringes, and razor blades. Do not recap needles. |
Waste Disposal Workflow
The following diagram illustrates the required segregation and disposal path for all DM4-contaminated waste.
Emergency Procedures: Exposure Response
In the event of an exposure, immediate and appropriate first aid is critical. Subsequently, seek professional medical attention without delay and provide the Safety Data Sheet (SDS) to the medical personnel.[3]
| Exposure Route | Immediate First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][4] |
By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with the potent cytotoxic agent this compound, ensuring personal safety while advancing critical drug development research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
